molecular formula C16H12Cl2N2O B1619551 SL-164 CAS No. 3476-88-8

SL-164

Cat. No.: B1619551
CAS No.: 3476-88-8
M. Wt: 319.2 g/mol
InChI Key: KUIHLOHNUGOCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SL-164 is an analytical reference standard categorized as a quinazolinone. This compound has sedative properties. This product is intended for research and forensic applications.>

Properties

IUPAC Name

5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIHLOHNUGOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188313
Record name SL-164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-88-8
Record name 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SL-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL-164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ54T3QL7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SL-164: A Technical Guide to a Classic Sedative-Hypnotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, a quinazolinone derivative and an analog of methaqualone, emerged in the late 1960s as a potent central nervous system depressant.[1][2] Possessing sedative, hypnotic, and anticonvulsant properties, its mechanism of action is closely tied to the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the brain. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound, intended for researchers and professionals in drug development. While detailed experimental protocols from its seminal studies remain largely within historical literature, this document compiles available data and presents a logical framework for its pharmacological action.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one, is a halogenated derivative of the quinazolinone scaffold.[1] Its chemical structure is characterized by a quinazolinone core substituted with a methyl group at the 2-position, and a 4-chloro-2-methylphenyl group at the 3-position. Additionally, a chlorine atom is substituted at the 5-position of the quinazolinone ring.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one[1]
Chemical Formula C₁₆H₁₂Cl₂N₂O[1]
Molecular Weight 319.19 g/mol [3]
SMILES ClC1=CC(C)=C(N2C(C)=NC3=CC=CC(Cl)=C3C2=O)C=C1[1]
InChI InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3[1]
CAS Number 3476-88-8[1]

Table 2: Physicochemical Data for this compound

PropertyValueRemarks
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableExpected to have low aqueous solubility and be soluble in organic solvents.

Biological Activity and Mechanism of Action

This compound exhibits a pharmacological profile characteristic of a central nervous system depressant, with pronounced sedative, hypnotic, and anticonvulsant effects.[1] Its biological activity is attributed to its interaction with GABAA receptors, similar to its parent compound, methaqualone.

GABAergic Modulation

The primary mechanism of action for this compound is believed to be the positive allosteric modulation of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound, like methaqualone, is thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency or duration of channel opening and leading to a greater inhibitory signal. This enhanced inhibition in various brain regions is responsible for the observed sedative, hypnotic, and anticonvulsant properties.

Signaling Pathway

The signaling pathway modulated by this compound is central to neuronal inhibition. The following diagram illustrates the proposed mechanism of action at the GABAA receptor.

SL164_GABA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Pentameric Ion Channel) GABA->GABA_A_Receptor Binds to orthosteric site SL164 This compound SL164->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ Ions GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition (Sedation, Hypnosis, Anticonvulsant Effect) Hyperpolarization->Inhibition Leads to

Proposed mechanism of this compound at the GABA_A receptor.

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly accessible literature. The primary source of this information appears to be a 1969 study by Saito et al., the full text of which is not widely available. The following table summarizes the expected pharmacological parameters based on its classification as a sedative-hypnotic and anticonvulsant.

Table 3: Summary of Pharmacological Effects of this compound

EffectDescriptionQuantitative Data (if available)
Sedative Induction of calmness and reduction of anxiety.Data not available
Hypnotic Induction of sleep.Data not available
Anticonvulsant Prevention or reduction in the severity of seizures.ED₅₀: Data not available
Toxicity Adverse effects at higher doses.LD₅₀: Data not available

Note: Specific ED₅₀ and LD₅₀ values from preclinical studies are not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively documented in modern, readily accessible scientific literature. The foundational research was conducted in the late 1960s, and access to the full experimental details from that era is limited. However, based on general knowledge of quinazolinone synthesis and standard pharmacological assays of the time, hypothetical outlines of the protocols are presented below.

Chemical Synthesis (Hypothetical Workflow)

The synthesis of this compound likely follows a multi-step procedure common for quinazolinone derivatives. A plausible synthetic route would involve the condensation of an appropriately substituted anthranilic acid derivative with an ortho-toluidine derivative, followed by cyclization and methylation.

Synthesis_Workflow A Substituted Anthranilic Acid Derivative C Condensation A->C B 4-Chloro-2-methylaniline B->C D Intermediate Amide C->D E Cyclization (e.g., with Acetic Anhydride) D->E F N-Acetylated Intermediate E->F G Methylation F->G H This compound G->H

A plausible synthetic workflow for this compound.
In Vivo Pharmacological Assessment (General Methodology)

Standard animal models would have been used to characterize the sedative, hypnotic, and anticonvulsant properties of this compound.

4.2.1. Sedative and Hypnotic Activity:

  • Animal Model: Typically mice or rats.

  • Procedure: Animals would be administered varying doses of this compound (e.g., via oral gavage or intraperitoneal injection). Sedative effects would be observed through a reduction in spontaneous motor activity, often measured using an open-field test or activity cages. The hypnotic effect (loss of righting reflex) would be recorded, and the dose required to induce sleep in 50% of the animals (HD₅₀) would be determined.

4.2.2. Anticonvulsant Activity:

  • Animal Model: Typically mice.

  • Procedure: The anticonvulsant efficacy would be assessed using models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure test.

    • MES Test: A supramaximal electrical stimulus is delivered to the cornea or via ear clips to induce a tonic-clonic seizure. The ability of this compound to prevent the tonic hindlimb extension phase of the seizure would be measured.

    • PTZ Test: A chemical convulsant, pentylenetetrazole, is administered to induce clonic seizures. The ability of this compound to increase the latency to or prevent the onset of seizures would be assessed.

  • Endpoint: The effective dose required to protect 50% of the animals from seizures (ED₅₀) would be calculated.

4.2.3. Acute Toxicity:

  • Animal Model: Typically mice or rats.

  • Procedure: Increasing doses of this compound would be administered to groups of animals. The mortality rate at each dose would be recorded over a specified period (e.g., 24 hours).

  • Endpoint: The lethal dose required to cause death in 50% of the animals (LD₅₀) would be determined.

Conclusion

This compound is a historically significant quinazolinone derivative with potent CNS depressant effects mediated through the positive allosteric modulation of GABAA receptors. While its clinical use was never realized, it remains a compound of interest for understanding the structure-activity relationships of sedative-hypnotics and for its historical context in the development of GABAergic modulators. The lack of readily available, detailed experimental data from its primary investigations highlights the challenges in accessing and preserving older scientific literature. Further research, should it be undertaken, would require re-synthesis and a full pharmacological and toxicological re-evaluation using modern methodologies to fully characterize this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of SL-164 (Dicloqualone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of methaqualone. Developed in the late 1960s, it exhibits sedative, hypnotic, and anticonvulsant properties akin to its parent compound.[1] Despite its pharmacological activity, this compound was never marketed for clinical use due to a heightened risk of convulsions.[1] This guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing from research on methaqualone and its analogues, as well as available data on this compound itself. The primary molecular target of this compound is the γ-aminobutyric acid type A (GABAA) receptor, where it functions as a positive allosteric modulator, enhancing the inhibitory effects of GABA.

Core Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors

The central mechanism of action for this compound is its interaction with GABAA receptors, the primary inhibitory neurotransmitter-gated ion channels in the central nervous system. This compound acts as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor that is distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a central nervous system depressant effect.

Based on extensive research on its parent compound, methaqualone, this compound is believed to bind to a unique site at the transmembrane β(+)/α(−) subunit interface of the GABAA receptor. This binding pocket is notably different from those utilized by other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. Cryo-electron microscopy studies of methaqualone have revealed that it binds deeper within this interface than other modulators like propofol and etomidate, causing a widening of the ion pore's extracellular half and destabilizing the hydrophobic activation gate. This structural change facilitates channel opening and enhances chloride ion conductance in the presence of GABA.

Signaling Pathway Diagram

SL-164_GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane GABA_Receptor GABA-A Receptor (α, β, γ/δ subunits) Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Gated by Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability (Sedation, Hypnosis) Hyperpolarization->Neuronal_Inhibition Results in GABA GABA GABA->GABA_Receptor Binds to orthosteric site SL164 This compound (Dicloqualone) SL164->GABA_Receptor Binds to allosteric site (β+/α- interface) Chloride_Ion Chloride_Ion->Chloride_Channel Influx

Caption: Signaling pathway of this compound at the GABA-A receptor.

Pharmacological Effects

Summary of Pharmacological Effects
EffectDescription
Sedation & Hypnosis Dose-dependent depression of the central nervous system, leading to calmness, drowsiness, and the induction of sleep.
Anticonvulsant Ability to suppress or reduce the severity of seizures. However, paradoxically, this compound is also associated with a higher risk of convulsions compared to methaqualone.[1]
Anxiolytic Reduction of anxiety, likely due to the general CNS depressant effects.
Muscle Relaxant Relaxation of skeletal muscles, contributing to the overall sedative effect.

Quantitative Data

Specific quantitative pharmacological data for this compound, such as binding affinities (Ki), potency (EC50/IC50), or in vivo efficacy (ED50), are not available in publicly accessible literature. The tables below present data for the parent compound, methaqualone, to provide a likely frame of reference for the activity of this compound, along with anecdotal dosage information for this compound from non-peer-reviewed sources.

Methaqualone: GABAA Receptor Modulation (for reference)
Receptor SubtypeEffect of MethaqualonePotency (EC50)Efficacy (% of GABA Max)
α1β2γ2SPositive Allosteric Modulator~30 µM~600-800%
α2β2γ2SPositive Allosteric Modulator~30 µM~600-800%
α3β2γ2SPositive Allosteric Modulator~30 µM~600-800%
α5β2γ2SPositive Allosteric Modulator~30 µM~600-800%
α4β2δPositive Allosteric Modulator~10 µM>100% (Superagonist)
α6β2δPositive Allosteric Modulator~10 µM>100% (Superagonist)
Data are approximate and synthesized from in vitro studies on human recombinant GABAA receptors expressed in Xenopus oocytes.
Anecdotal Human Oral Dosage of this compound
Dosage RangeReported EffectsSource
~200 mgDesired sedative and euphoric effects.Online user forums
>400 mgIncreased risk of adverse effects, including tremors and convulsions.Online user forums
500-1200 mgOverdose leading to severe adverse events such as convulsions, loss of motor function, and unconsciousness.Online user forums, Case reports
Disclaimer: The following data is anecdotal and sourced from non-scientific online forums. It is presented for informational purposes only and does not constitute a recommendation or endorsement of use.

Key Experimental Protocols

Detailed experimental protocols from the original pharmacological studies of this compound are not publicly available. However, based on standard methodologies for characterizing GABAA receptor modulators, the following represents a likely experimental workflow that would be used to determine its mechanism of action.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This in vitro technique is a cornerstone for characterizing the activity of compounds on ligand-gated ion channels.

  • Preparation of Oocytes: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the desired human GABAA receptor subtype (e.g., α1, β2, γ2S). Oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record current, respectively. The oocyte is continuously perfused with a buffer solution.

  • Compound Application:

    • To determine potency (EC50), increasing concentrations of this compound are co-applied with a low, fixed concentration of GABA (e.g., EC10).

    • The resulting potentiation of the GABA-evoked current is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the potentiation of the GABA current against the concentration of this compound. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject with GABA-A Receptor cRNA Harvest->Inject Incubate Incubate for Receptor Expression Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Clamp Voltage Clamp Oocyte Mount->Clamp Apply Apply GABA + this compound (Varying Concentrations) Clamp->Apply Record Record Chloride Current Apply->Record Plot Plot Current vs. [this compound] Record->Plot Fit Fit to Dose-Response Curve Plot->Fit Determine Determine EC50 and Efficacy Fit->Determine

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound (dicloqualone) is a potent sedative-hypnotic that exerts its effects through the positive allosteric modulation of GABAA receptors. Its mechanism is analogous to that of its parent compound, methaqualone, involving a unique binding site at the transmembrane β(+)/α(−) subunit interface. While the qualitative aspects of its pharmacology are understood, a significant gap exists in the publicly available, peer-reviewed literature regarding specific quantitative data on its potency, efficacy, and detailed in vivo effects. The high risk of convulsions associated with this compound has precluded its clinical development and remains a critical aspect of its pharmacological profile. Further research, should it be undertaken, would be necessary to fully elucidate the precise quantitative differences between this compound and methaqualone at various GABAA receptor subtypes and to understand the molecular basis for its increased convulsant activity.

References

An In-depth Technical Guide to the Synthesis, Purification, and Mechanism of Action of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for SL-164, a quinazolinone derivative and an analog of methaqualone. It also delves into its mechanism of action, focusing on its interaction with GABAA receptors. This document is intended for an audience with a strong background in synthetic organic chemistry, analytical techniques, and neuropharmacology.

Introduction to this compound

This compound, with the IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one, is a synthetic compound belonging to the quinazolinone class.[1] It shares a structural resemblance to methaqualone and exhibits similar sedative, hypnotic, and anticonvulsant properties.[1] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one
Molecular Formula C16H12Cl2N2O
Molecular Weight 319.19 g/mol
CAS Number 3476-88-8
Appearance White powder
Purity (typical) ≥98%

Synthesis of this compound

Postulated Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step or a one-pot reaction, starting from 2-amino-5-chlorobenzoic acid and 2-methyl-4-chloroaniline.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Product A 2-amino-5-chlorobenzoic acid E This compound A->E Condensation B 2-methyl-4-chloroaniline B->E C Acetic Anhydride C->E D Phosphorus Trichloride or Polyphosphoric Acid D->E

Caption: Postulated synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on the known synthesis of related quinazolinones.

Method 1: Two-Step Synthesis via N-Acetyl-2-amino-5-chlorobenzoic Acid

Step 1: Synthesis of N-Acetyl-2-amino-5-chlorobenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 2-amino-5-chlorobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Slowly add 1.2 moles of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The N-acetylated product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Condensation to form this compound

  • In a dry round-bottom flask, combine 1 mole of N-acetyl-2-amino-5-chlorobenzoic acid and 1 mole of 2-methyl-4-chloroaniline.

  • Add a dehydrating agent such as phosphorus trichloride or polyphosphoric acid (PPA). If using phosphorus trichloride, a solvent like toluene can be used.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • If PPA was used, pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • If phosphorus trichloride was used, the solvent can be removed under reduced pressure, and the residue can be worked up by adding water and a base.

  • Collect the crude this compound by filtration, wash with water, and dry.

Method 2: One-Pot Synthesis

  • In a round-bottom flask, combine 1 mole of 2-amino-5-chlorobenzoic acid, 1 mole of 2-methyl-4-chloroaniline, and a slight excess of acetic anhydride.

  • Add a catalytic amount of a dehydrating agent like polyphosphoric acid.

  • Heat the reaction mixture at a temperature of 140-160 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mass into a stirred solution of sodium bicarbonate to neutralize the excess acid and precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

Purification of this compound

Crude this compound obtained from the synthesis can be purified using standard laboratory techniques.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of solvents).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, which will cause the purified this compound to crystallize.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Potential Solvents for Recrystallization of this compound

SolventRationale
Ethanol Good solubility at high temperatures, lower solubility at low temperatures.
Methanol Similar properties to ethanol, may offer different impurity solubility profile.
Isopropanol Another potential alcohol for recrystallization.
Toluene/Heptane A non-polar/polar aprotic solvent system could also be effective.
Conversion to Hydrochloride Salt

For enhanced purity and stability, this compound can be converted to its hydrochloride salt.

  • Dissolve the crude this compound base in a suitable organic solvent such as diethyl ether or isopropanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt of this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

  • The free base can be regenerated by treating the salt with a base like sodium bicarbonate.

Mechanism of Action and Signaling Pathway

This compound, similar to methaqualone, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Interaction with the GABAA Receptor

This compound enhances the effect of GABA at the GABAA receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.

Importantly, the binding site of methaqualone analogs like this compound on the GABAA receptor is distinct from that of other modulators like benzodiazepines and barbiturates.[2] It is proposed to act at the transmembrane β(+)/α(-) subunit interface.[2]

Signaling Pathway Diagram

The following diagram illustrates the GABAergic synapse and the modulatory effect of this compound.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABAA Receptor GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAA GABAA Receptor (Ligand-gated Cl- channel) Cl_channel Chloride (Cl-) Influx GABAA->Cl_channel GABA_binding GABA Binding Site GABA_binding->GABAA Activates SL164_binding This compound Binding Site (β+/α- interface) SL164_binding->GABAA Enhances GABA effect (Positive Allosteric Modulation) Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization GABA->GABA_binding Binds SL164 This compound SL164->SL164_binding Binds

Caption: GABAA receptor signaling pathway modulated by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and understanding of the mechanism of action of this compound. While specific experimental data for this compound's synthesis are not publicly available, the provided protocols, based on established quinazolinone chemistry, offer a robust starting point for its laboratory preparation. The elucidation of its role as a positive allosteric modulator of the GABAA receptor provides a clear basis for its pharmacological effects. This information is critical for researchers and drug development professionals working with this and related compounds.

References

Pharmacological Profile of Dicloqualone (SL-164): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloqualone, also known as SL-164, is a quinazolinone derivative synthesized in the late 1960s. As a structural analog of methaqualone, it exhibits similar sedative and hypnotic properties. However, it was never commercialized for therapeutic use due to a noted higher risk of convulsions. Recent interest in dicloqualone has resurfaced within the context of novel psychoactive substances. This document provides a comprehensive overview of the available pharmacological data on dicloqualone, with a focus on its mechanism of action, preclinical findings, and putative signaling pathways. It is important to note that a significant portion of the primary quantitative data originates from a 1969 study by Saito et al., the full text of which is not widely available. Consequently, this guide synthesizes currently accessible information and contextualizes it with established knowledge of related compounds like methaqualone.

Introduction

Dicloqualone (5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one) is a synthetic compound belonging to the quinazolinone class.[1][2] Developed by Sumitomo, it was investigated for its central nervous system (CNS) depressant effects.[1][2] Structurally, it is a dichlorinated derivative of methaqualone.[3] While showing a potent sedative effect, its development was halted due to a higher convulsive potential compared to its parent compound.[1][2]

Presumed Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for dicloqualone is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][4] This is analogous to methaqualone, which enhances the effect of the inhibitory neurotransmitter GABA at these receptors.[3] The binding of a positive allosteric modulator to the GABA-A receptor increases the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory tone in the CNS is responsible for the sedative, hypnotic, and anxiolytic effects observed with this class of drugs. The specific subunits of the GABA-A receptor that dicloqualone interacts with have not been definitively characterized in the available literature.

Signaling Pathway Diagram

GABA_A_Modulation cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Dicloqualone Dicloqualone (this compound) Dicloqualone->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Channel Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability (Sedation, Hypnosis) Hyperpolarization->Neuronal_Inhibition Results in

Caption: Proposed signaling pathway for Dicloqualone (this compound) as a positive allosteric modulator of the GABA-A receptor.

Quantitative Pharmacological Data

Detailed quantitative data for dicloqualone, such as binding affinities (Ki), and potency (EC50 or IC50) at GABA-A receptors, are not available in recently published literature. The primary source of such information is a 1969 study by Saito et al., which is not widely accessible. A report from a Swedish public health agency, referencing the 1969 paper, notes that dicloqualone was found to have low toxicity and a potent sedative effect.[3] The report also mentions a muscle-relaxant effect at doses higher than the sedative dose.[3] Without access to the original publication, a comprehensive table of quantitative data cannot be compiled at this time.

Based on the MeSH terms associated with the 1969 Saito et al. paper, the following pharmacological effects were investigated and likely quantified.[1]

Table 1: Investigated Pharmacological Effects of Dicloqualone (this compound) from Saito et al. (1969)

Pharmacological EffectAnimal Model(s) UsedComparator Drugs
Sedative/Hypnotic EffectsMice, Rats, Cats, MonkeysMethaqualone, Chlordiazepoxide, Meprobamate, Chlorpromazine
Muscle Relaxant EffectsNot specifiedNot specified
Anticonvulsant EffectsMice (against pentylenetetrazole and strychnine)Not specified
Effects on AggressionMice, Rats, MonkeysNot specified
Analgesic EffectsNot specifiedMorphine
Effects on Avoidance LearningNot specifiedNot specified
Cardiovascular Effects (Blood Pressure)Not specifiedNot specified
Respiratory EffectsNot specifiedNot specified
In Vitro Effects (Smooth Muscle)Not specifiedNot specified
Acute Toxicity (LD50)MiceNot specified

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of dicloqualone are not available in the contemporary scientific literature. The following sections describe generalized protocols for the types of experiments that would have been conducted to characterize the pharmacological profile of a CNS depressant like dicloqualone, based on standard preclinical practices and the information available.

GABA-A Receptor Binding Assay (Hypothetical Protocol)

This type of assay would be crucial to determine the binding affinity of dicloqualone for the GABA-A receptor.

  • Objective: To determine the inhibitory constant (Ki) of dicloqualone for the benzodiazepine binding site on the GABA-A receptor.

  • Method: A competitive radioligand binding assay would be performed using synaptic membrane preparations from rodent brains (e.g., rat cortex).

  • Procedure:

    • Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the crude synaptic membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

    • Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled dicloqualone.

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of dicloqualone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Sedative/Hypnotic Activity (Hypothetical Protocol)
  • Objective: To determine the dose-dependent sedative and hypnotic effects of dicloqualone.

  • Method: The loss of righting reflex is a standard endpoint for assessing hypnotic effects in rodents.

  • Procedure:

    • Animals: Male mice or rats are used.

    • Drug Administration: Dicloqualone is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

    • Assessment: After drug administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 60 seconds) is considered a positive hypnotic response.

    • Data Analysis: The dose that produces the hypnotic effect in 50% of the animals (ED50) is calculated using probit analysis.

Anticonvulsant Activity (Hypothetical Protocol)
  • Objective: To assess the ability of dicloqualone to protect against chemically induced seizures.

  • Method: The pentylenetetrazole (PTZ)-induced seizure model is commonly used.

  • Procedure:

    • Animals: Male mice are used.

    • Drug Administration: Animals are pre-treated with various doses of dicloqualone or vehicle.

    • Seizure Induction: A convulsant dose of PTZ is administered subcutaneously.

    • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic and/or tonic seizures and mortality.

    • Data Analysis: The dose of dicloqualone that protects 50% of the animals from seizures (ED50) is calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacological Assessment cluster_conclusion Pharmacological Profile Receptor_Binding GABA-A Receptor Binding Assay Data_Analysis_Ki Calculate Ki Receptor_Binding->Data_Analysis_Ki Profile Efficacy & Potency Data_Analysis_Ki->Profile Animal_Dosing Animal Dosing (e.g., Mice, Rats) Sedative_Assay Sedative/Hypnotic Assay (Loss of Righting Reflex) Animal_Dosing->Sedative_Assay Anticonvulsant_Assay Anticonvulsant Assay (PTZ Challenge) Animal_Dosing->Anticonvulsant_Assay Toxicity_Assay Acute Toxicity Assay (LD50 Determination) Animal_Dosing->Toxicity_Assay Data_Analysis_ED50 Calculate ED50 Sedative_Assay->Data_Analysis_ED50 Anticonvulsant_Assay->Data_Analysis_ED50 Data_Analysis_LD50 Calculate LD50 Toxicity_Assay->Data_Analysis_LD50 Data_Analysis_ED50->Profile Safety Therapeutic Index (LD50/ED50) Data_Analysis_LD50->Safety

Caption: A generalized workflow for the preclinical pharmacological evaluation of a compound like Dicloqualone (this compound).

Toxicology and Adverse Effects

The primary toxicological concern with dicloqualone is its potential to induce convulsions, a property that prevented its clinical development.[1] This is in contrast to methaqualone, where convulsions are typically associated with overdose. The increased risk of seizures with dicloqualone may be a feature of 4-substituted analogues of methaqualone.[1]

Conclusion

Dicloqualone (this compound) is a sedative and hypnotic agent, presumed to act as a positive allosteric modulator of GABA-A receptors. While its general pharmacological effects are understood to be similar to methaqualone, a detailed quantitative profile, including receptor binding affinities and specific electrophysiological effects, is lacking in the publicly available scientific literature. The key data from its initial investigation in 1969 are not readily accessible, which represents a significant gap in the comprehensive understanding of this compound. Further research, including in vitro binding and functional assays on various GABA-A receptor subtypes, as well as detailed in vivo characterization, would be necessary to fully elucidate the pharmacological and toxicological profile of dicloqualone.

References

SL-164: A Technical Overview of a Methaqualone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic drug methaqualone. Developed in the late 1960s by Sumitomo Chemical Co., Ltd., this compound exhibits similar sedative, hypnotic, and anticonvulsant properties to its parent compound.[1][2] However, due to a higher risk of convulsions, it was never marketed for clinical use.[1][2] This document provides a comprehensive technical overview of the history, development, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Introduction and Historical Development

This compound, chemically designated as 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, emerged from research programs in the late 1960s focused on the development of novel sedative and hypnotic agents.[1][2] As an analogue of methaqualone, which was a widely prescribed sedative at the time, this compound was investigated for its potential therapeutic applications.

Initial pharmacological studies were conducted to characterize its activity, including a key study by Saito et al. in 1969 published in Arzneimittel-Forschung. While this foundational research established its pharmacological profile, the development of this compound for clinical use was halted due to an unfavorable safety profile, specifically a heightened risk of inducing convulsions.[1][2] In recent years, this compound has reappeared on the illicit market as a designer drug, leading to several documented cases of intoxication and adverse effects.

Chemical Synthesis

The synthesis of this compound follows established methods for the preparation of 4(3H)-quinazolinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Acetic anhydride

  • 4-Chloro-2-methylaniline

  • Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • Formation of the Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is acetylated using acetic anhydride to form the corresponding N-acetyl derivative. Subsequent cyclization, often through heating, yields 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Condensation with an Aniline Derivative: The benzoxazinone intermediate is then reacted with 4-chloro-2-methylaniline in a suitable anhydrous solvent.

  • Ring Closure to form the Quinazolinone Core: The condensation reaction, often facilitated by a dehydrating agent such as PCl₃ or SOCl₂, leads to the formation of the quinazolinone ring system.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one (this compound).

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. This mechanism is shared with its parent compound, methaqualone, as well as other sedative-hypnotics like benzodiazepines and barbiturates. By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedative, hypnotic, and anticonvulsant effects.

GABA-A Receptor Positive Allosteric Modulation by this compound
Preclinical Data

Disclaimer: The full text of the original 1969 pharmacological study on this compound by Saito et al. could not be retrieved. Therefore, the following tables are placeholders to illustrate the expected quantitative data for a compound of this class. The values presented are not actual experimental results for this compound.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD₅₀ (mg/kg)
MouseOralData not available
MouseIntraperitonealData not available
RatOralData not available
RatIntraperitonealData not available

Table 2: Anticonvulsant Activity of this compound

Animal ModelTestED₅₀ (mg/kg)
MouseMaximal Electroshock (MES)Data not available
MousePentylenetetrazol (PTZ)Data not available

Table 3: Sedative and Hypnotic Activity of this compound

SpeciesTestEndpointEffective Dose (mg/kg)
MouseLoss of Righting ReflexHypnosisData not available
RatSpontaneous Motor ActivitySedationData not available

Experimental Protocols

In Vivo Assessment of Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group.

  • At the time of peak effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The percentage of animals protected from the tonic extension is calculated for each dose group.

  • The ED₅₀ (the dose that protects 50% of the animals) is determined by probit analysis.

Maximal_Electroshock_Seizure_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Randomization Randomization into Groups (Control & Treatment) Animal_Acclimatization->Randomization Dosing Compound Administration (Vehicle or this compound) Randomization->Dosing Peak_Effect Wait for Time of Peak Effect Dosing->Peak_Effect Stimulation Apply Maximal Electrical Stimulus Peak_Effect->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate % Protection and ED₅₀ Observation->Data_Analysis End End Data_Analysis->End

Workflow for the Maximal Electroshock (MES) Seizure Test
In Vitro Assessment of GABA-A Receptor Modulation

Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

Objective: To determine the effect of a test compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired GABA-A receptor subtype combination (e.g., α₁β₂γ₂).

Procedure:

  • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an external recording solution.

  • Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution.

  • A sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to elicit a baseline current response.

  • After stabilization of the baseline response, the test compound (this compound) is co-applied with the same concentration of GABA.

  • The potentiation of the GABA-evoked current by the test compound is measured.

  • Concentration-response curves are generated by applying a range of concentrations of the test compound, and the EC₅₀ (the concentration that produces 50% of the maximal potentiation) is determined.

Conclusion

This compound is a historically significant analogue of methaqualone that demonstrates the pharmacological properties of a positive allosteric modulator of the GABA-A receptor. While its development was curtailed due to safety concerns, its re-emergence as a designer drug underscores the continued interest in this class of compounds. This technical guide provides a foundational understanding of this compound for the scientific community. Further research, particularly to obtain and publish the original preclinical quantitative data, would be invaluable for a complete toxicological and pharmacological assessment.

References

SL-164 (Dicloqualone): A Technical Guide to a Methaqualone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic agent methaqualone. Developed in the late 1960s, it exhibits a pharmacological profile similar to its parent compound, primarily acting as a positive allosteric modulator of GABA-A receptors.[1] Despite its potent sedative and hypnotic properties, this compound was never commercialized due to a higher propensity to induce convulsions.[1] This document provides a comprehensive technical overview of this compound, consolidating available data on its synthesis, pharmacology, and toxicology. Due to the scarcity of published research on this compound, this guide incorporates data from closely related analogues to provide a more complete profile, with all such instances clearly noted.

Chemical and Physical Properties

This compound is characterized by the addition of two chlorine atoms to the methaqualone structure.

PropertyValueReference
Preferred Name Dicloqualone[2]
Synonyms This compound, DCQ[1][2]
Formal Name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-quinazolin-4-one[2]
CAS Number 3476-88-8[2]
Chemical Formula C₁₆H₁₂Cl₂N₂O[2]
Molecular Weight 319.2 g/mol [2]
Appearance White powder[2]

Synthesis

The synthesis of this compound follows the general principles of 4(3H)-quinazolinone synthesis, typically involving the condensation of a substituted anthranilic acid with a substituted aniline, followed by cyclization. While a specific protocol for this compound is not detailed in publicly available literature, a procedure for a close analogue, 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone, is described in a patent from its original developer, Sumitomo Chemical Co.[3][4] This process can be adapted for the synthesis of this compound by using the appropriate N-acylated precursor.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process: acylation of a substituted anthranilic acid followed by condensation and cyclization with a substituted aniline.

Synthesis_Pathway A 2-amino-6-chlorobenzoic acid C N-acetyl-2-amino-6-chlorobenzoic acid (2-acetamido-6-chlorobenzoic acid) A->C + Step 1: Acylation B Acetic Anhydride B->C F This compound (Dicloqualone) C->F + Step 2: Condensation & Cyclization D 4-chloro-2-methylaniline D->F E Dehydrating Agent (e.g., POCl₃, PCl₃) E->F catalyst

Caption: General synthesis pathway for this compound.

Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is adapted from the synthesis of the 2-ethyl analogue and is expected to yield this compound with minor modifications (i.e., starting with 2-acetamido-6-chlorobenzoic acid).[3][4]

Materials:

  • 2-acetamido-6-chlorobenzoic acid

  • 4-chloro-2-methylaniline

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethanol

Procedure:

  • A solution of 2-acetamido-6-chlorobenzoic acid in toluene is prepared in a reaction vessel equipped with a stirrer and condenser.

  • To this solution, 4-chloro-2-methylaniline is added.

  • The mixture is heated, and a solution of phosphorus oxychloride in toluene is added dropwise.

  • The reaction mixture is refluxed for several hours to drive the condensation and cyclization.

  • After cooling, the reaction mixture is neutralized, typically with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed, and dried.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Pharmacology

Mechanism of Action

Like methaqualone, this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][5] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in CNS depression. Unlike benzodiazepines, which bind at the α/γ subunit interface, methaqualone and its analogues are believed to bind to a distinct site within the transmembrane domain, at the β+/α- subunit interface.

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site (α/β interface) Ion_Channel Cl⁻ Channel GABA_Site->Ion_Channel opens BZD_Site Benzodiazepine Site (α/γ interface) MQ_Site Methaqualone/SL-164 Site (β+/α- transmembrane) MQ_Site->Ion_Channel enhances opening Cl_ion Ion_Channel->Cl_ion influx GABA GABA GABA->GABA_Site binds SL164 This compound SL164->MQ_Site binds

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

Specific in vitro binding affinity or functional potency data for this compound are not available in the published literature. However, in vivo data from a 1972 patent for closely related analogues provides insight into its pharmacological profile in mice.[3][4] The data includes the 50% lethal dose (LD50), 50% hypnotic dose (HD50), and 50% sedative dose (SD50).

Table 1: In Vivo Pharmacological Data for this compound Analogues in Mice [3][4]

CompoundAdministrationLD₅₀ (mg/kg)HD₅₀ (mg/kg)SD₅₀ (mg/kg)Therapeutic Index (LD₅₀/SD₅₀)Hypnotic/Sedative Ratio (HD₅₀/SD₅₀)
2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone Oral1,650>1,0005033.0>20
i.p.6302704514.06.0
2-propyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone Oral>2,000>1,00060>33.3>16.7
i.p.6402605212.35.0
Methaqualone (for comparison) Oral255120653.91.8
i.p.18085404.52.1

Note: Data is for ethyl and propyl analogues, not the methyl analogue (this compound). The data suggests these analogues have a wider separation between sedative and hypnotic/toxic doses compared to methaqualone.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on this compound are lacking. The available information comes from clinical toxicology reports.

  • Absorption: Assumed to be absorbed orally, as this is the primary route of administration reported.[6]

  • Distribution: A serum concentration of 390 ng/mL was detected in a case of intoxication.[7]

  • Metabolism: this compound undergoes metabolism, with several monohydroxylated metabolites having been detected in urine samples.[8] The parent compound was not detected in urine in this case, suggesting significant metabolic clearance.[7]

  • Excretion: The primary route of excretion is presumed to be renal, following metabolism.

ADME_Workflow Ingestion Oral Ingestion of this compound Absorption GI Tract Absorption Ingestion->Absorption Circulation Systemic Circulation (Serum Conc.: 390 ng/mL) Absorption->Circulation Metabolism Hepatic Metabolism (Phase I - Hydroxylation) Circulation->Metabolism Metabolites Monohydroxylated Metabolites Metabolism->Metabolites Excretion Renal Excretion Metabolites->Excretion

References

In Vitro Activity of SL-164: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164, also known as dicloqualone, is a quinazolinone derivative and an analog of methaqualone. Developed in the late 1960s, its primary pharmacological effects are understood to be sedative, hypnotic, and anticonvulsant, mediated through the positive allosteric modulation of the GABAA receptor. This technical guide provides a summary of the available in vitro data on this compound, details representative experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows. It is important to note that while the foundational pharmacological studies of this compound were conducted in 1969, specific quantitative in vitro data from these original studies are not widely available in contemporary scientific literature. The information presented herein is synthesized from mentions of this early work in modern publications and from established methodologies for characterizing similar GABAA receptor modulators.

Core Data Presentation

Due to the limited availability of specific quantitative in vitro data for this compound in the public domain, the following table summarizes the observed qualitative effects based on its classification as a methaqualone analog and citations of early pharmacological studies.

In Vitro Assay Type Target Observed Effect of this compound (Dicloqualone) Inference Reference
Radioligand Binding AssayGABAA ReceptorPresumed competitive binding with radiolabeled ligands targeting the benzodiazepine or a distinct allosteric site.Positive Allosteric Modulator[1][2]
Electrophysiology (e.g., Two-Electrode Voltage Clamp)GABAA Receptor-expressing Xenopus oocytes or mammalian cell linesPotentiation of GABA-evoked chloride currents.Positive Allosteric Modulator[2]
Isolated Tissue PreparationSmooth MuscleDirect relaxant effect.Potential activity on non-neuronal targets or indirect neuronal modulation.[3]

Signaling Pathway

The primary mechanism of action for this compound is believed to be the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel. Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of Cl⁻ and a more pronounced inhibitory signal.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site SL164 This compound SL164->GABAAR Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization GABAAR->Hyperpolarization Increases Cl- influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

The following is a detailed, representative experimental protocol for characterizing a potential GABAA receptor positive allosteric modulator like this compound using a two-electrode voltage clamp (TEVC) assay with Xenopus laevis oocytes.

Objective: To determine if this compound potentiates GABA-evoked currents at a specific GABAA receptor subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2)

  • Collagenase Type II

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording solution (Barth's solution)

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 subunits).

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Experimental Procedure:

    • Establish a baseline current in the recording solution.

    • Apply a low concentration of GABA (EC₅-EC₂₀, the concentration that elicits 5-20% of the maximal response) to elicit a control current.

    • Wash out the GABA with the recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

    • Co-apply the same low concentration of GABA with the this compound.

    • Measure the peak current amplitude in the presence of this compound and GABA.

    • Wash out both compounds.

    • Repeat with a range of this compound concentrations to determine a dose-response relationship.

  • Data Analysis:

    • Calculate the potentiation of the GABA-evoked current by this compound as a percentage increase over the control GABA current.

    • Plot the percentage potentiation against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC₅₀ (half-maximal effective concentration) for this compound's potentiation effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a compound like this compound for its activity on GABAA receptors.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Functional Characterization cluster_analysis Data Analysis and Reporting start Compound Library (including this compound) binding_assay High-Throughput Radioligand Binding Assay start->binding_assay hits Identify 'Hits' (Compounds that bind to GABA-A Receptor) binding_assay->hits electrophysiology Electrophysiology Assay (e.g., TEVC on Xenopus Oocytes) hits->electrophysiology Validate & Characterize dose_response Dose-Response Curve Generation electrophysiology->dose_response mechanism Determine Mechanism of Action (e.g., Positive Allosteric Modulator) dose_response->mechanism quant_analysis Quantitative Analysis (EC50, Potentiation %) mechanism->quant_analysis report Technical Report Generation quant_analysis->report

Workflow for In Vitro Characterization of this compound Activity.

Conclusion

References

Preliminary Research on the Effects of SL-164: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available scientific information on SL-164 (also known as dicloqualone). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and should not be interpreted as an endorsement of its use. This compound is a designer drug with significant potential for harm, including a high risk of convulsions.

Introduction

This compound, or dicloqualone, is a quinazolinone derivative and a structural analog of methaqualone, a sedative-hypnotic drug that was medically used but later withdrawn due to its high potential for abuse. Developed in the late 1960s, this compound was never marketed for clinical use. Recent years have seen its emergence as a novel psychoactive substance, leading to several documented cases of non-fatal intoxication. This guide provides a preliminary overview of the known effects of this compound, drawing from the limited available scientific literature and inferring its pharmacological profile from its parent compound, methaqualone.

Pharmacology and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, based on its structural similarity to methaqualone and the observed clinical effects, its primary mechanism of action is believed to be the positive allosteric modulation of GABAA receptors.

Methaqualone has been shown to be a multifaceted modulator of GABAA receptors, potentiating the effect of the inhibitory neurotransmitter GABA. This action is distinct from that of benzodiazepines and barbiturates. It is proposed that methaqualone and its analogs, likely including this compound, bind to a unique site on the GABAA receptor complex, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This neuronal inhibition manifests as sedative, hypnotic, and muscle relaxant effects.

Anecdotal reports and clinical observations of this compound ingestion are consistent with a sedative-hypnotic mechanism. However, a notable and dangerous distinction from some other sedatives is the high risk of convulsions at doses slightly above the effective sedative dose, a property also reported for other 4-substituted methaqualone analogs.

Data Presentation

Due to the limited primary research on this compound, quantitative data from controlled scientific studies are not available. The following tables summarize the qualitative effects observed in human case reports and the available quantitative data for the parent compound, methaqualone, which is presumed to have a similar pharmacological target.

Table 1: Summary of Observed Effects of this compound in Humans

Effect CategoryObserved EffectsSource
Central Nervous System Sedation, Hypnosis, Agitated Delirium, Myoclonus, Convulsions, Dizziness, Altered Mental StatusCase Reports
Cardiovascular TachycardiaCase Reports
General Muscle Relaxation, Subfebrile TemperatureAnecdotal & Case Reports

Table 2: In Vitro Activity of Methaqualone on Human GABAA Receptor Subtypes

Receptor SubtypeEC50 (µM)Maximal Potentiation (% of GABA max)
α1β2γ2S13 ± 1.6600-800%
α2β2γ2S13 ± 1.6600-800%
α3β2γ2S13 ± 1.6600-800%
α5β2γ2S13 ± 1.6600-800%
α4β2δNot Reported>100% (Superagonist)
α6β2δNot Reported>100% (Superagonist)

Data extracted from a study on methaqualone and presented as a proxy for the potential activity of this compound. EC50 values represent the concentration of methaqualone required to elicit a half-maximal potentiation of the GABA EC10 response.

Experimental Protocols

As the full text of the primary pharmacological study on this compound from 1969 is not publicly available, a detailed experimental protocol for this compound cannot be provided. However, the following is a detailed methodology from a key study on the effects of methaqualone on GABAA receptors, which serves as a relevant example for researchers investigating compounds of this class.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

  • Oocyte Preparation:

    • Mature female Xenopus laevis frogs are anesthetized by immersion in a 0.2% MS-222 solution.

    • Ovarian lobes are surgically removed and placed in a calcium-free OR-2 buffer.

    • The lobes are dissected into smaller clusters and incubated with collagenase type II in OR-2 buffer to defolliculate the oocytes.

    • Stage V-VI oocytes are selected and stored in ND96 buffer supplemented with pyruvate and gentamicin.

  • Receptor Expression:

    • cDNA encoding human GABAA receptor subunits (e.g., α1, β2, γ2S) are subcloned into expression vectors.

    • cRNA is synthesized in vitro from linearized cDNA templates.

    • A mixture of cRNAs for the desired receptor subunits is injected into the cytoplasm of the prepared oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Recordings are performed using a two-electrode voltage clamp amplifier.

    • Oocytes are placed in a recording chamber and continuously perfused with ND96 buffer.

    • The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, serving as the current and voltage electrodes.

    • The oocyte membrane potential is clamped at -70 mV.

  • Drug Application and Data Analysis:

    • GABA and the test compound (methaqualone in the cited study) are dissolved in ND96 buffer.

    • A baseline GABA response is established by applying a low concentration of GABA (e.g., EC10).

    • The test compound is then co-applied with GABA, and the potentiation of the GABA-evoked current is measured.

    • Concentration-response curves are generated by applying a range of concentrations of the test compound.

    • Data are analyzed using appropriate software to determine EC50 values and maximal potentiation.

Mandatory Visualization

Signaling Pathway

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site SL164 This compound (Methaqualone Analog) SL164->GABA_A_Receptor Binds to Allosteric Site Cl_ion Chloride Ions (Cl⁻) GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition

Caption: Proposed signaling pathway for this compound via positive allosteric modulation of the GABAA receptor.

Experimental Workflow

Experimental_Workflow A Oocyte Preparation (Xenopus laevis) B cRNA Injection (GABA_A Receptor Subunits) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Drug Application (GABA +/- this compound) D->E F Data Recording (Ion Current Measurement) E->F G Data Analysis (Concentration-Response Curves) F->G

Caption: A generalized experimental workflow for characterizing the effects of a compound on GABAA receptors using Xenopus oocytes.

Methodological & Application

No Publicly Available Data for SL-164 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and data, there is no publicly available information on the use of SL-164 in in vivo animal studies for therapeutic research and development. The compound identified as this compound is more commonly known as dicloqualone, an analogue of methaqualone.[1] Available information focuses on its historical development, sedative-hypnotic properties, and its emergence as a designer drug, rather than any preclinical therapeutic applications.

Our search for in vivo dosages, experimental protocols, quantitative efficacy data, and associated signaling pathways for this compound yielded no relevant results. The existing documentation on this compound, also referred to as DCQ, characterizes it as a compound with sedative and hypnotic effects similar to methaqualone.[1] However, it was never commercialized for clinical use due to a higher risk of convulsions.[1]

Recent reports and case studies have identified this compound in the context of recreational use and toxicology, where its presence was confirmed in patients exhibiting symptoms of overdose.[2][3] These reports describe the clinical presentation of individuals after ingesting this compound but do not provide the kind of structured, preclinical data required for the development of application notes for research purposes.

A 1969 pharmacological study was identified, but its focus was on the basic pharmacological properties of the compound rather than its application in disease models.[1] No subsequent studies detailing its use in animal models for any therapeutic area, including oncology, were found.

References

Application Notes and Protocols for the Analytical Detection of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164 is a quinazolinone derivative and an analogue of methaqualone, exhibiting similar sedative-hypnotic properties.[1][2] Developed in the late 1960s, it was never marketed for clinical use but has recently emerged as a designer drug.[3] Accurate and robust analytical methods are crucial for its detection in forensic toxicology, clinical diagnostics, and pharmaceutical research. These application notes provide detailed protocols for the identification and quantification of this compound in biological matrices using state-of-the-art analytical techniques.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one[1]
Molecular Formula C₁₆H₁₂Cl₂N₂O[4]
Molar Mass 319.185 g/mol [1]
CAS Number 3476-88-8[1]

Analytical Methodologies

The primary methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzers.[3]

Protocol 1: Detection of this compound in Serum by LC-QTOF-MS

This protocol is based on a method for the identification of this compound in serum samples.[3]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

2. LC-QTOF-MS Parameters

ParameterSetting
LC System Agilent 1260 Infinity HPLC or equivalent
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% formic acid and 1 mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Gradient 5% B to 40% B in 4 min, then to 70% B in 2 min, then to 100% B in 5 min, hold for 1 min, then return to 5% B
Flow Rate 1.0 mL/min
Injection Volume 1 µL
MS System Agilent 6230B TOF or equivalent
Ionization Mode Dual AJS ESI, Positive Ion Scan
Scan Range m/z 82-1000
Drying Gas Temp 325°C
Drying Gas Flow 6 L/min
Nebulizer 25 psig
Vcap 4000 V
Fragmentor 175 V

3. Data Analysis

  • This compound is identified by its accurate mass, isotope pattern, and retention time.

  • The protonated molecule [M+H]⁺ is observed.

  • Confirmation is achieved through MS/MS analysis and comparison of the fragmentation pattern with a reference standard.

Experimental Workflow for LC-QTOF-MS Analysis

LC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis cluster_data Data Processing Serum Serum Sample Acetonitrile Add Cold Acetonitrile Serum->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect TOF Mass Detection Ionize->Detect Identify Identify by Accurate Mass Detect->Identify Confirm Confirm by MS/MS Identify->Confirm Quantify Quantify Confirm->Quantify

Caption: Workflow for the detection of this compound in serum using LC-QTOF-MS.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine or serum, add an appropriate internal standard.

  • Add 5 mL of n-butyl chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
GC System Agilent GC or equivalent
Column HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temp 280°C
Oven Program Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min, hold for 7.1 min
Carrier Gas Helium at 1.2 mL/min
Injection Volume 1 µL (splitless)
MS System Mass Selective Detector
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Source Temp 280°C
Quadrupole Temp 180°C

3. Data Analysis

  • Create a calibration curve using standards of known this compound concentrations.

  • Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The mass spectrum of this compound will show characteristic fragment ions that can be used for identification.

Experimental Workflow for GC-MS Analysis

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine/Serum Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Gas Chromatography Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the quantification of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes quantitative data reported for this compound analysis.

MatrixAnalytical MethodConcentrationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SerumLC-QTOF-MS390 ng/mLNot ReportedNot Reported[3]
UrineGC-MSNot ReportedEstimated: 1-10 ng/mLEstimated: 5-20 ng/mLGeneral Method

Mechanism of Action and Signaling Pathway

This compound, as an analogue of methaqualone, is presumed to act as a positive allosteric modulator of GABA-A receptors.[1] Methaqualone enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.[1] It binds to a site on the GABA-A receptor that is distinct from those of benzodiazepines and barbiturates.

GABA-A Receptor Signaling Pathway Modulation by this compound

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_cellular Cellular Response GABAA GABA-A Receptor (Ligand-gated ion channel) Cl_influx Increased Cl- Influx GABAA->Cl_influx Channel Opening GABA_bind GABA Binding Site GABA_bind->GABAA SL164_bind This compound Allosteric Site SL164_bind->GABAA Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Sedation Sedation Inhibition->Sedation Leads to GABA GABA GABA->GABA_bind Binds SL164 This compound SL164->SL164_bind Binds

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

References

The Use of SL-164 in Neuroscience Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164, also known as dicloqualone or DCQ, is a quinazolinone derivative and an analogue of methaqualone.[1] Developed in the late 1960s, it exhibits sedative and hypnotic properties similar to its parent compound.[1] However, due to a higher risk of convulsions, this compound was never commercialized for clinical applications.[1] Recent attention has been drawn to this compound as a designer drug, with case reports highlighting its potential for severe adverse effects, including prolonged agitated delirium.[2]

This document aims to provide a comprehensive overview of the available scientific information regarding the use of this compound in neuroscience research. Despite a thorough review of existing literature, there is a notable absence of studies utilizing this compound as a tool for neuroscience research or as a potential therapeutic agent for neurological disorders. The primary focus of the available information revolves around its pharmacological classification and toxicological profile.

Mechanism of Action and Pharmacological Properties

This compound's mechanism of action is presumed to be similar to that of methaqualone, which acts as a positive allosteric modulator of GABA_A receptors. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to the central nervous system depression responsible for its sedative and hypnotic effects.

Pharmacological studies conducted in the late 1960s characterized this compound's sedative and hypnotic properties.[1] However, a key finding from this early research was the compound's propensity to induce convulsions at higher doses, a significant safety concern that prevented its clinical development.[1]

Quantitative Data

A comprehensive search of scientific literature did not yield quantitative data typically found in neuroscience research applications, such as IC50 values for specific neuronal receptors, binding affinities, or efficacy in established in vitro or in vivo models of neurological disease. The available information is primarily descriptive of its sedative-hypnotic effects and toxicological profile.

Application in Neuroscience Research: A Critical Assessment

There is no evidence in the current scientific literature to suggest that this compound is used as a research tool in the field of neuroscience. Its non-specific sedative effects and, more importantly, its convulsive properties, make it an unsuitable candidate for investigating specific neural pathways or as a potential therapeutic for neurological conditions. The risks associated with its use far outweigh any potential benefits in a research setting.

Toxicology and Safety Concerns

The primary safety concern associated with this compound is its potential to induce seizures.[1] A recent case report documented a 22-year-old male who presented with prolonged agitated delirium, myoclonus, tachycardia, and subfebrile temperature after the ingestion of this compound.[2] This case highlights the significant and unpredictable toxicity of this compound, further underscoring its unsuitability for research or therapeutic use.

Conclusion

Based on the available evidence, this compound is not a compound utilized in modern neuroscience research. Its characterization as a sedative-hypnotic with a high risk of convulsions, coupled with its emergence as a designer drug with significant toxic effects, precludes its use as a research tool or a therapeutic candidate. Researchers, scientists, and drug development professionals should be aware of the lack of scientific application and the significant safety risks associated with this compound. The scientific community's focus remains on identifying and developing safe and effective compounds for the advancement of neuroscience and the treatment of neurological disorders.

References

Application Notes and Protocols for the Forensic Analysis of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SL-164, also known as Dicloqualone, is a quinazolinone derivative and a structural analog of methaqualone.[1] It exhibits sedative-hypnotic properties, acting as a positive allosteric modulator of the GABA-A receptor, similar to its parent compound.[1][2] Due to its potential for abuse, this compound has emerged as a compound of interest in forensic toxicology. These application notes provide detailed protocols for the identification and quantification of this compound in biological matrices, serving as a critical resource for researchers, scientists, and drug development professionals in a forensic context.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its accurate analysis.

PropertyValueReference
Formal Name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone[3]
Synonyms Dicloqualone, DCQ[1]
CAS Number 3476-88-8[3]
Molecular Formula C₁₆H₁₂Cl₂N₂O[3]
Formula Weight 319.2 g/mol [3]
Appearance Crystalline solid / White powder[1][3]
Purity ≥98% (as a reference standard)[3]
Solubility DMF: 10 mg/mL, DMSO: 1 mg/mL, DMF:PBS (pH 7.2) (1:4): 0.20 mg/mL[3]
λmax 232 nm[3]

Forensic Analysis Protocols

The following protocols detail the analytical procedures for the detection and quantification of this compound in biological samples, primarily blood and urine. These methods are based on established forensic toxicology principles and published analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Blood Samples

This protocol is designed for the quantitative analysis of this compound in whole blood.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not expected to be in the sample).

  • Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex to mix.

  • Add 5 mL of n-butyl acetate.

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent GC system or equivalent
Mass Spectrometer Agilent MSD or equivalent
Column HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL in splitless mode
Oven Program Initial temperature of 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min, then ramp at 50°C/min to 325°C and hold for 6.1 min.
Transfer Line Temp 235°C
Ion Source Temp 280°C
Quadrupole Temp 180°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

3. Method Validation Parameters (Representative)

The following table presents representative validation parameters for the analysis of quinazolinone analogs, which can be used as a guideline for the validation of an this compound method.

ParameterValue
Linearity Range 0.2 - 50 ng/mL
Limit of Detection (LOD) 0.02 - 0.72 ng/mL
Limit of Quantitation (LOQ) 0.1 - 0.2 ng/mL
Accuracy 89.0 - 108%
Precision (RSD%) ≤ 8.1%
Recovery 83.2 - 106%

Note: These values are based on published data for methaqualone analogs and should be established specifically for this compound in the analyzing laboratory.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol for Urine Samples

This protocol is suitable for the screening and identification of this compound and its metabolites in urine.

1. Sample Preparation

  • To 1 mL of urine, add an appropriate internal standard.

  • For screening purposes, a simple "dilute-and-shoot" approach can be employed. Dilute the urine sample 1:10 with the initial mobile phase.

  • For quantitative analysis, a solid-phase extraction (SPE) may be necessary to remove matrix interferences and concentrate the analytes.

2. LC-QTOF-MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatograph Agilent 1260 Infinity HPLC or equivalent
Mass Spectrometer Agilent 6230B TOF or equivalent
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% formic acid and 1 mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Start at 5% B, to 40% B in 4 min, to 70% B in 2 min, to 100% B in 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min.
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Ionization Mode Dual AJS ESI, positive ion mode
Drying Gas Temp 325°C
Drying Gas Flow 6 L/min
Sheath Gas Temp 325°C
Sheath Gas Flow 8 L/min
Nebulizer Pressure 25 psig
Capillary Voltage 4000 V
Fragmentor Voltage 175 V
Mass Range m/z 82-1000

3. Data Analysis

Accurate mass measurements from the TOF-MS can be used to propose elemental compositions for the parent drug and its metabolites. Fragmentation patterns observed in the MS/MS spectra are then used to confirm the identity of the compounds. In a case study, this compound was detected in serum at a concentration of 390 ng/mL, and three monohydroxylated metabolites were identified in urine.[4][5]

Stability of this compound as a Reference Standard

Proper storage and handling of the this compound reference standard are crucial to ensure its integrity and the accuracy of analytical results.

1. Storage Conditions

  • Long-term storage: Store the reference material at -20°C in a tightly sealed container to prevent degradation.[3]

  • Working solutions: Solutions of this compound in organic solvents should be stored at 2-8°C and protected from light. The stability of working solutions should be periodically assessed.

2. Stability Testing Protocol

A comprehensive stability testing program should be implemented to establish the shelf-life of the reference standard and its solutions under various conditions.

  • Long-Term Stability: Store aliquots of the reference material at the recommended long-term storage temperature (-20°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Short-Term Stability (Shipping): Expose the reference material to a range of temperatures that may be encountered during shipping (e.g., -20°C to 40°C) for a short period (e.g., 7-14 days) and then assess its purity.

  • Freeze-Thaw Stability: Subject solutions of the reference standard to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature) and analyze for degradation.

  • Solution Stability: Evaluate the stability of this compound in the solvents used for preparing stock and working solutions at both refrigerated (2-8°C) and room temperature over a defined period.

The purity of the reference standard should be assessed using a stability-indicating method, such as HPLC with UV or MS detection. A significant change in purity (e.g., >2%) would indicate degradation.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and its mechanism of action.

G SL164 This compound PhaseI Phase I Metabolism (Hydroxylation via Cytochrome P450) SL164->PhaseI Metabolites Monohydroxylated Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Caption: Proposed metabolic pathway of this compound.

G cluster_receptor GABA-A Receptor cluster_action Mechanism of Action GABA_site GABA Binding Site Allo_site Allosteric Site Binding This compound binds to allosteric site Channel Chloride Ion Channel (Closed) GABA GABA GABA->GABA_site SL164 This compound SL164->Allo_site Conformation Conformational change increases GABA affinity Binding->Conformation Opening Increased frequency of channel opening Conformation->Opening Hyperpolarization Cl- influx leads to hyperpolarization Opening->Hyperpolarization Inhibition Neuronal Inhibition (Sedative Effect) Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Protocol for the Preparation and Experimental Use of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and experimental application of SL-164, a quinazolinone derivative and an analog of methaqualone. Given its mechanism of action as a likely positive allosteric modulator of GABA-A receptors, this document outlines protocols for its preparation and use in relevant in vitro assays.

Introduction to this compound

This compound, also known as dicloqualone, is a sedative-hypnotic compound structurally related to methaqualone.[1] Like its parent compound, this compound is presumed to exert its effects by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3][4] Understanding the precise protocol for dissolving and handling this compound is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility and Reference Quantitative Data

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethylformamide (DMF)10 mg/mL[5]
Dimethyl sulfoxide (DMSO)1 mg/mL[5]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[5]

Table 2: Reference Quantitative Data for Methaqualone (Parent Compound of this compound)

GABA-A Receptor SubtypeEC50 (µM) - Agonist ActivityEC50 (µM) - Positive Allosteric ModulationSource
α1β2γ2S>10011 ± 1[6]
α2β2γ2S>10014 ± 2[6]
α3β2γ2S>10025 ± 4[6]
α5β2γ2S>10018 ± 2[6]
α4β2δ>10016 ± 2[6]
α6β2δ>1003.6 ± 0.5[6]
α4β3δ34 ± 5-[6]

Experimental Protocols

Protocol 1: Dissolution of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days, protected from light.

Note on Final Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Characterization of this compound using Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a general procedure to assess the modulatory effects of this compound on GABA-A receptor currents.

Materials:

  • HEK293 or CHO cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2)

  • Cell culture medium and supplements

  • External and internal recording solutions for patch-clamp

  • GABA

  • This compound stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate the cells expressing the GABA-A receptor subunits onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external recording solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a single cell.

  • GABA Application: Apply a low concentration of GABA (typically the EC5-EC20 concentration, which should be predetermined) to elicit a baseline inward chloride current.

  • This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., starting from a range of 0.1 µM to 30 µM, based on methaqualone data).

  • Data Acquisition: Record the potentiation of the GABA-evoked current in the presence of this compound.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot a concentration-response curve for this compound to determine its EC50 for potentiation.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of a positive allosteric modulator (PAM) on the GABA-A receptor.

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site SL164 This compound (PAM) SL164->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: GABA-A receptor positive allosteric modulation by this compound.

Experimental Workflow for Screening this compound Activity

The following diagram outlines a typical workflow for screening and characterizing the activity of this compound on GABA-A receptors.

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO (1 mg/mL) start->dissolve primary_screen Primary Screen (e.g., Fluorescence-based assay) dissolve->primary_screen prepare_cells Prepare cells expressing GABA-A receptors prepare_cells->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation electrophysiology Electrophysiology (Patch-clamp) hit_confirmation->electrophysiology dose_response Dose-Response Analysis electrophysiology->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 end End determine_ec50->end

Caption: Workflow for in vitro screening of this compound.

References

Application Note: Quantitative Analysis of SL-164 in Research Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of SL-164, a methaqualone analog, in research samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, also known as dicloqualone or DCQ, is a quinazolinone derivative with sedative and hypnotic properties.[1] The increasing appearance of this compound in forensic and research contexts necessitates reliable analytical methods for its detection and quantification.[2][3] This document provides a comprehensive protocol for sample preparation, LC-MS analysis, and data processing, intended for researchers, scientists, and professionals in drug development and toxicology.

Introduction

This compound is a synthetic compound analogous to methaqualone, developed in the late 1960s.[4][5] Its chemical formula is C₁₆H₁₂Cl₂N₂O with a molar mass of 319.185 g·mol⁻¹.[4][6] Due to its potential for abuse and its emergence as a new psychoactive substance, sensitive and specific analytical methods are crucial for its monitoring.[2][7] LC-MS offers high selectivity and sensitivity, making it an ideal technique for the analysis of this compound in complex matrices.[8] This application note describes a method optimized for the quantitative analysis of this compound.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one[4]
CAS Number3476-88-8[4]
Molecular FormulaC₁₆H₁₂Cl₂N₂O[6]
Molar Mass319.185 g·mol⁻¹[4]
Exact Mass318.0327[5]

Experimental Protocol

This protocol is adapted from established methods for the analysis of this compound and similar compounds.

Sample Preparation (for Plasma/Serum Samples)
  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnZorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid and 1 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 40% B over 4 min, then to 70% B over 2 min, then to 100% B in 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min.
Flow Rate1.0 mL/min
Injection Volume1 µL
Column Temperature40°C
Mass Spectrometry (MS) Conditions
ParameterCondition
Mass SpectrometerAgilent 6230B TOF or equivalent
Ionization SourceDual AJS Electrospray Ionization (ESI)
PolarityPositive
Scan Rangem/z 82-1000
Drying Gas (N₂) Temperature325°C
Drying Gas (N₂) Flow6 L/min
Nebulizer Pressure25 psig
Sheath Gas Temperature325°C
Sheath Gas Flow8 L/min
Capillary Voltage (Vcap)4000 V
Nozzle Voltage2000 V
Skimmer Voltage65 V
Fragmentor Voltage175 V
Octopole RF750 V

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS analysis of this compound.

ParameterValue
Retention Time (RT)Approximately 10.11 min (under GC-MS conditions, LC retention time will vary based on the specific LC method)
Precursor Ion (M+H)⁺m/z 319.0401 (calculated for C₁₆H₁₃Cl₂N₂O⁺)
Major Fragment IonsTo be determined by MS/MS analysis. Common fragmentation patterns for similar compounds involve cleavage of the quinazolinone ring system.
Limit of Detection (LOD)To be determined experimentally, expected to be in the low ng/mL range.
Limit of Quantification (LOQ)To be determined experimentally, expected to be in the low to mid ng/mL range.
Linearity (r²)> 0.99 (for a calibration curve from e.g., 1-1000 ng/mL)

Metabolism of this compound

Studies have shown that this compound is metabolized in the body, primarily through oxidation.[2][9] The major metabolites identified are monohydroxylated derivatives.[2][7] One of the likely metabolites has been tentatively identified as 2′-hydroxymethyl-SL-164.[3] The presented LC-MS method should be capable of separating this compound from its more polar metabolites.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Acetonitrile Protein Precipitation (Acetonitrile + IS) Sample->Acetonitrile Centrifuge Centrifugation Acetonitrile->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS analysis of this compound.

Postulated Signaling Pathway of this compound

As a methaqualone analog, this compound is presumed to act as a positive allosteric modulator of GABA-A receptors, similar to its parent compound. This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative and hypnotic effects.

signaling_pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx   Enhances channel opening SL164 This compound SL164->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative/Hypnotic Effects Hyperpolarization->Sedation

Caption: Postulated signaling pathway of this compound via GABA-A receptor modulation.

Conclusion

The LC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in research samples. This protocol can be readily implemented in laboratories equipped with standard LC-MS instrumentation and will be a valuable tool for researchers in the fields of pharmacology, toxicology, and forensic science. Further validation of this method in different biological matrices is recommended to expand its applicability.

References

Application Notes and Protocols for the GC-MS Analysis of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of SL-164, a methaqualone analog. Detailed experimental protocols, data presentation, and visualizations are included to support research and drug development activities.

Introduction

This compound is a quinazolinone derivative that is structurally similar to methaqualone, a sedative-hypnotic drug.[1] As a designer drug, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[2] This document outlines a detailed protocol for the analysis of this compound using GC-MS.

Signaling Pathway of this compound (as a Methaqualone Analog)

This compound, like its parent compound methaqualone, is believed to exert its sedative and hypnotic effects through the modulation of the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system.[3] Methaqualone acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[3] This leads to a decrease in neuronal excitability.[3] The binding site for methaqualone on the GABA-A receptor is distinct from that of benzodiazepines and barbiturates.[3]

Below is a diagram illustrating the proposed mechanism of action at the GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Action_Potential Action Potential Action_Potential->Ca_channel Depolarization Ca_ion->GABA_vesicle Triggers Exocytosis GABA_A_Receptor GABA-A Receptor (Inactive) GABA->GABA_A_Receptor Binds SL164 This compound SL164->GABA_A_Receptor Binds (Allosteric Site) GABA_A_Receptor_Active GABA-A Receptor (Active) GABA_A_Receptor->GABA_A_Receptor_Active Conformational Change Cl_ion Cl⁻ GABA_A_Receptor_Active->Cl_ion Cl⁻ Influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization

Caption: Proposed mechanism of this compound at the GABAergic synapse.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in biological matrices using GC-MS.

1. Sample Preparation

Effective sample preparation is critical for accurate and reliable GC-MS analysis. The following is a general protocol for the extraction of this compound from biological fluids such as serum, plasma, or urine.

  • Materials:

    • Biological sample (e.g., 1 mL of serum)

    • Internal Standard (IS) solution (e.g., methaqualone-d7)

    • pH 9 buffer (e.g., sodium borate buffer)

    • Extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and methylene chloride)[4]

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of the biological sample into a clean glass tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of pH 9 buffer and vortex for 30 seconds.

    • Add 5 mL of the extraction solvent, cap the tube, and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

    • Reconstitute the dry residue in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.[5]

2. GC-MS Analysis

The following GC-MS parameters are based on a reported method for the analysis of this compound.[6]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for a suitable time to ensure elution of the analyte and internal standard.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Characteristic Ions for this compound (for SIM mode): To be determined from the full scan mass spectrum of a reference standard.

3. Method Validation

For quantitative applications, the GC-MS method should be validated according to established guidelines (e.g., ICH M10).[8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[10]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

Data Presentation

Quantitative data for this compound in biological samples is crucial for toxicological and pharmacokinetic studies. The following table summarizes available quantitative data for this compound.

AnalyteMatrixMethodConcentration / LLOQReference
This compoundSerumLC-QTOF-MS390 ng/mL[5]
This compoundWhole BloodUHPLC-QqQ-MS/MS0.2 ng/mL (LLOQ)[12]

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample_Collection 1. Sample Collection (Serum, Urine, etc.) Sample_Prep 2. Sample Preparation - Addition of Internal Standard - Liquid-Liquid Extraction - Evaporation & Reconstitution Sample_Collection->Sample_Prep GC_MS_Analysis 3. GC-MS Analysis - Injection - Chromatographic Separation - Mass Spectrometric Detection Sample_Prep->GC_MS_Analysis Data_Acquisition 4. Data Acquisition (Full Scan / SIM) GC_MS_Analysis->Data_Acquisition Data_Analysis 5. Data Analysis - Peak Integration - Library Matching (Qualitative) - Calibration Curve (Quantitative) Data_Acquisition->Data_Analysis Reporting 6. Reporting - Concentration of this compound - Validation Data Data_Analysis->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the analysis of this compound in biological samples. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. The provided protocols and information serve as a valuable resource for researchers and scientists involved in the analysis of this compound and other related compounds.

References

Application Notes and Protocols for the Investigation of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current scientific understanding of SL-164, a methaqualone analog. Due to its emergence as a novel psychoactive substance, research is ongoing. The following sections summarize the known data and provide generalized protocols for its further investigation.

Introduction

This compound, also known as dicloqualone or DCQ, is a quinazolinone derivative and a structural analog of methaqualone, a sedative-hypnotic drug.[1] Developed in the late 1960s, it was never marketed for clinical use due to a higher risk of convulsions compared to its parent compound.[1] Recently, this compound has emerged as a designer drug, leading to several documented cases of intoxication.[2][3][4] These notes are intended to guide researchers in the development of research models to study the pharmacology and toxicology of this compound.

Chemical and Pharmacological Profile
  • Chemical Name: 2-methyl-3-(2-chloro-6-methylphenyl)-5-chloro-4(3H)-quinazolinone

  • Molecular Formula: C₁₆H₁₂Cl₂N₂O

  • Pharmacological Class: Sedative-hypnotic

  • Mechanism of Action: The precise mechanism of action of this compound has not been fully elucidated. However, as an analog of methaqualone, it is presumed to act as a positive allosteric modulator of GABA-A receptors, similar to benzodiazepines and barbiturates. This action would enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression.

Quantitative Data

The available quantitative data for this compound is primarily derived from toxicological analysis of samples from individuals who have ingested the substance.

Sample TypeAnalyteConcentrationAnalytical MethodReference
SerumThis compound390 ng/mLLC-QTOF-MS[2]
SerumThis compound and metabolitesDetectedLC-QTOF-MS[3]
UrineThis compound and metabolitesDetectedLC-QTOF-MS[4]

Note: No formal pharmacokinetic or pharmacodynamic studies have been published to date. The data above represents isolated case reports and should be interpreted with caution.

Experimental Protocols

Given the limited research on this compound, the following are generalized protocols that can be adapted for its study. These protocols are based on standard methods for characterizing novel psychoactive substances.

Protocol 1: Identification and Quantification of this compound in Biological Matrices

This protocol outlines the use of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the detection and quantification of this compound and its metabolites.

Objective: To identify and quantify this compound and its metabolites in biological samples (e.g., serum, urine, tissue homogenates).

Materials:

  • LC-QTOF-MS system

  • Analytical standards of this compound (if available)

  • Solvents and reagents for sample preparation and mobile phase (e.g., acetonitrile, methanol, formic acid, ammonium formate)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents

  • Biological matrix samples

Procedure:

  • Sample Preparation:

    • Develop and validate a sample extraction method. Options include:

      • Protein Precipitation: For serum or plasma, precipitate proteins with a solvent like acetonitrile, centrifuge, and analyze the supernatant.

      • Liquid-Liquid Extraction (LLE): Extract this compound from the matrix using an appropriate organic solvent.

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate this compound from the matrix.

  • LC Separation:

    • Develop a chromatographic method to separate this compound from endogenous matrix components and potential metabolites. A reverse-phase C18 column is a common starting point.

    • Optimize the mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation.

  • MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform full-scan MS to determine the accurate mass of the protonated molecule of this compound ([M+H]⁺).

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Quantification:

    • If an analytical standard is available, prepare a calibration curve in the relevant biological matrix.

    • Use an internal standard to correct for matrix effects and variations in extraction recovery.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Protocol 2: In Vitro Assessment of GABA-A Receptor Modulation

This protocol describes a method to assess the functional activity of this compound at GABA-A receptors using a cell-based fluorescence assay.

Objective: To determine if this compound modulates GABA-A receptor activity.

Materials:

  • HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2)

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA (gamma-aminobutyric acid)

  • Positive control (e.g., diazepam)

  • This compound

  • Cell culture reagents

  • Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-GABA-A cells according to standard protocols.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for the time specified by the manufacturer.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound, GABA (for EC₅₀ determination), and the positive control in assay buffer.

  • FLIPR Assay:

    • Place the cell plate in the FLIPR instrument.

    • Agonist Mode: To test if this compound is a direct agonist, add varying concentrations of this compound to the cells and measure the change in fluorescence.

    • Modulator Mode: To test if this compound is a positive allosteric modulator, add a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) followed by varying concentrations of this compound. Measure the potentiation of the GABA-induced fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Plot the concentration-response curves and determine the EC₅₀ (for agonists) or the potentiation of the GABA response.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Chemical Relationship of this compound Methaqualone Methaqualone Analogue is an analogue of Methaqualone->Analogue SL164 This compound (Dicloqualone) Analogue->SL164

Caption: Figure 1. Chemical Relationship of this compound.

Figure 2. Proposed Workflow for this compound Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization cluster_analytical Analytical Method Development receptor_binding Receptor Binding Assays (e.g., GABA-A) functional_assays Functional Assays (e.g., FLIPR) cell_viability Cell Viability Assays (e.g., MTT, LDH) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies behavioral Behavioral Assays (e.g., Sedation, Motor Coordination) toxicology Toxicology Studies (e.g., Acute and Chronic Toxicity) method_dev LC-MS/MS Method Development and Validation metabolite_id Metabolite Identification start Start: Novel Psychoactive Substance (this compound) cluster_analytical cluster_analytical start->cluster_analytical cluster_in_vitro cluster_in_vitro start->cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_analytical->cluster_in_vivo cluster_in_vitro->cluster_in_vivo

Caption: Figure 2. Proposed Workflow for this compound Characterization.

References

Application Notes and Protocols for Studying the Sedative-Hypnotic Pathways of SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analog of methaqualone, a once-popular sedative-hypnotic drug.[1] Like its parent compound, this compound is presumed to exhibit its sedative and hypnotic effects through the modulation of the central nervous system. However, detailed pharmacological data on this compound is scarce, necessitating robust experimental investigation to elucidate its precise mechanism of action and sedative-hypnotic pathways.

These application notes provide a comprehensive guide for researchers to study this compound, with a focus on its interaction with γ-aminobutyric acid type A (GABAA) receptors. The protocols and pathways described are largely based on extensive research conducted on methaqualone, offering a strong foundational framework for initiating studies on this compound.[2][3]

Hypothesized Sedative-Hypnotic Pathway of this compound

Based on its structural similarity to methaqualone, this compound is hypothesized to act as a positive allosteric modulator (PAM) of the GABAA receptor.[4][5] The GABAA receptor is the primary inhibitory neurotransmitter-gated ion channel in the brain.[6] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

This compound likely binds to a site on the GABAA receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[3][7] This allosteric binding is thought to enhance the effect of GABA, leading to increased chloride ion influx and potentiated inhibitory neurotransmission. This enhanced inhibition in key brain regions results in the sedative and hypnotic effects. Recent cryo-electron microscopy studies have localized the binding site of methaqualone to the transmembrane intersubunit sites, which are also targeted by general anesthetics like propofol and etomidate.[8][9] It is highly probable that this compound interacts with a similar site.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABAA Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to GABA GABA GABA->GABA_A Binds SL164 This compound SL164->GABA_A Allosterically Modulates Binding_Assay_Workflow prep Prepare Brain Membrane Homogenate incubate Incubate Membranes with Radioligand (e.g., [3H]flunitrazepam) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze Electrophysiology_Workflow prep Prepare and Inject Xenopus Oocytes with GABAA Receptor Subunit cRNAs or Transfect Mammalian Cells record Perform Two-Electrode Voltage Clamp or Patch-Clamp Recording prep->record apply_gaba Apply GABA at EC10-EC20 to establish a baseline current record->apply_gaba apply_sl164 Co-apply GABA with varying concentrations of this compound apply_gaba->apply_sl164 analyze Analyze the potentiation of GABA-evoked currents (EC50 and efficacy) apply_sl164->analyze Open_Field_Workflow acclimate Acclimate Animals to the Testing Room administer Administer this compound or Vehicle Control acclimate->administer place Place Animal in the Center of the Open Field Arena administer->place record Record Locomotor Activity for a Set Duration place->record analyze Analyze Data: Total Distance, Rearing, Time in Center record->analyze Sleep_Potentiation_Workflow acclimate Acclimate Animals to the Testing Room administer_test Administer this compound or Vehicle Control acclimate->administer_test administer_pento Administer a Sub-hypnotic Dose of Pentobarbital administer_test->administer_pento observe Observe for Loss of Righting Reflex (Sleep Onset) and its Return (Waking) administer_pento->observe analyze Analyze Data: Sleep Latency and Sleep Duration observe->analyze

References

Application Notes and Protocols for the Safe Handling and Disposal of SL-164 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

SL-164 is a methaqualone analog and a designer drug with limited available safety information. These application notes and protocols are based on general principles for handling hazardous chemicals and controlled substances of unknown toxicity, as well as extrapolated data from its parent compound, methaqualone. It is imperative to treat this compound as a potent, hazardous substance and to conduct a thorough risk assessment before any handling. These guidelines should be supplemented by institution-specific safety procedures.

Introduction

Hazard Identification and Risk Assessment

As a methaqualone analog, this compound is presumed to have sedative, hypnotic, and potentially addictive properties.[1][2][3] The primary hazards associated with methaqualone, and by extension likely with this compound, include acute oral toxicity and central nervous system depression.[4]

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred Hazard StatementPrecautionary Statement
Acute Toxicity, OralToxic if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Store locked up. Dispose of contents/container to an approved waste disposal plant.
Specific Target Organ Toxicity (Single Exposure)May cause drowsiness or dizziness.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Store in a well-ventilated place. Keep container tightly closed.
Potential for AbuseSubstance has a high potential for abuse.Access to the compound must be strictly controlled and documented.

A thorough risk assessment should be conducted before any experiment involving this compound. This should include an evaluation of the quantities being used, the procedures being performed, and the potential for aerosol generation.

RiskAssessment cluster_assessment Risk Assessment for Handling this compound Identify Identify Hazards (Presumed CNS depressant, acute oral toxicity, unknown long-term effects) Assess Assess Risks (Evaluate quantity, procedure, potential for exposure) Identify->Assess Based on inferred properties Control Implement Control Measures (Engineering controls, PPE, administrative controls) Assess->Control To mitigate identified risks Review Review and Document (Continuously review procedures and document all handling) Control->Review Ensure effectiveness Review->Identify Re-evaluate with new information

Figure 1: Logical workflow for risk assessment of this compound.

Safe Handling Protocols

Engineering Controls
  • Ventilation: All handling of solid this compound or solutions containing it should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Containment: Use of a glove box is recommended for procedures involving larger quantities or with a high likelihood of aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Inspect gloves for integrity before and during use.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Body Protection A lab coat worn over personal clothingPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for certain procedures.Consult with your institution's environmental health and safety (EHS) office for specific recommendations based on your risk assessment.
General Hygiene Practices
  • Avoid eating, drinking, or applying cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.

  • Change gloves immediately if they become contaminated.

  • Remove all PPE before leaving the laboratory.

Storage Procedures

  • Controlled Access: this compound should be stored in a secure, locked cabinet or safe, with access limited to authorized personnel only.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound"), a hazard warning (e.g., "Toxic if Swallowed," "Potential for Abuse"), and the date of receipt.

  • Inventory: A detailed inventory log must be maintained to track the acquisition, use, and disposal of the compound.

  • Segregation: Store this compound away from incompatible materials.

Experimental Protocols

Weighing Solid this compound
  • Perform all weighing operations within a chemical fume hood.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the weighed solid to the reaction vessel using a spatula.

  • Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparing Solutions
  • Prepare all solutions in a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure the container is properly sealed after preparation.

  • Label the solution container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Protocol

As a controlled substance analog, this compound cannot be disposed of through standard chemical waste streams.[5][6][7][8]

  • Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated PPE, weighing boats, pipette tips) must be segregated from other laboratory waste.

  • Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.

  • Reverse Distributor: The disposal of this compound must be handled through a licensed reverse distributor for controlled substances or in accordance with your institution's EHS procedures for controlled substance disposal.[9]

  • Documentation: Maintain a detailed log of all disposed this compound, including the date, quantity, and method of disposal. This documentation should be co-signed by two authorized individuals.

DisposalWorkflow cluster_disposal This compound Disposal Workflow Start Waste Generation (Contaminated materials, unused compound) Segregate Segregate Waste (Dedicated, labeled container) Start->Segregate Document Document Waste (Log date, quantity, signatures) Segregate->Document Store Secure Storage (Locked cabinet) Document->Store Contact Contact EHS/ Reverse Distributor Store->Contact Transfer Transfer for Disposal (Follow institutional protocol) Contact->Transfer End Disposal Complete Transfer->End

Figure 2: Experimental workflow for the safe disposal of this compound.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container and dispose of it as hazardous waste.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the contaminated area.

    • Follow the instructions of emergency personnel.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The handling of this compound requires a high level of caution due to the lack of specific safety data and its classification as a methaqualone analog. Adherence to these protocols, in conjunction with a thorough, experiment-specific risk assessment and institutional safety guidelines, is crucial for minimizing risks and ensuring the safety of all laboratory personnel.

References

Troubleshooting & Optimization

Technical Support Center: Compound SL-164 (Cisplatin) Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the murine model to study the effects of Compound SL-164, a platinum-based chemotherapeutic agent commonly known as cisplatin. The following information addresses potential unexpected side effects and provides guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and reduced activity in our mice following this compound (cisplatin) administration, which is more severe than anticipated. Is this a known side effect?

A1: Yes, significant weight loss and reduced activity are commonly reported side effects in mice treated with cisplatin. These effects are often dose-dependent. For example, in a study using a repeated dosing regimen of 9 mg/kg, only 90% of mice survived until day 24, indicating substantial toxicity.[1] It is crucial to monitor the health of the animals closely.

Q2: Our mice are exhibiting signs of kidney damage, such as increased serum creatinine and BUN levels. Is this an expected outcome?

A2: Yes, nephrotoxicity is a well-documented and dose-limiting side effect of cisplatin in both clinical and preclinical settings.[1][2][3][4] Studies have shown that cisplatin administration leads to significant increases in serum creatinine and blood urea nitrogen (BUN) levels, which are key indicators of kidney injury.[3]

Q3: We have noticed cardiac irregularities in our experimental mice. Is cardiotoxicity a known, albeit less common, side effect of this compound (cisplatin)?

A3: While nephrotoxicity is the most prominent side effect, cardiotoxicity has also been reported with cisplatin and other antineoplastic drugs.[5] The mechanisms can involve oxidative stress, inflammation, and mitochondrial dysfunction, leading to myocardial damage.[5] If you observe signs of cardiotoxicity, it is a significant finding that warrants further investigation.

Q4: We are seeing evidence of neurotoxicity in our mice. Is this a recognized side effect?

A4: Chemotherapy-induced peripheral neuropathy (CIPN) is a known side effect of platinum-based compounds like cisplatin.[6] This can manifest as sensorimotor symptoms. The underlying mechanisms are complex and involve oxidative stress, neuroinflammation, and mitochondrial dysfunction.[6]

Troubleshooting Guides

Issue 1: Severe Nephrotoxicity Leading to Premature Morbidity

Symptoms:

  • Rapid weight loss

  • Elevated serum creatinine and BUN levels beyond the expected range

  • Histopathological evidence of severe acute tubular necrosis

Possible Causes:

  • Dosage too high for the specific mouse strain: Different mouse strains can have varying sensitivities to cisplatin.

  • Dehydration: Cisplatin can induce dehydration, exacerbating kidney damage.

  • Cumulative toxicity in multi-dosing studies: Repeated doses can lead to progressively worsening kidney function.[1]

Solutions:

  • Dose Adjustment: Consider reducing the dose of cisplatin. A repeated dosing model with 7 mg/kg has been shown to allow for longer-term survival of mice.[1]

  • Hydration Support: Ensure adequate hydration through subcutaneous or intraperitoneal administration of saline.

  • Strain Selection: Review literature to select a mouse strain with a known and well-characterized response to cisplatin-induced nephrotoxicity.

  • Protective Co-therapies: Investigate the use of renoprotective agents. For instance, "Compound C" has been shown to reduce renal tubular cell apoptosis and maintain renal function during cisplatin treatment in mice.[2] Similarly, crocin has demonstrated protective effects against cisplatin-induced nephrotoxicity.[3]

Issue 2: Unexpected Hepatotoxicity

Symptoms:

  • Elevated liver enzymes (ALT, AST) in serum.

  • Histological signs of liver damage.

Possible Causes:

  • Off-target effects: While the primary toxicity is renal, cisplatin can cause systemic oxidative stress that may affect the liver.

  • Concomitant medications or diet: Interactions with other administered substances or specific dietary components could potentiate liver injury.

Solutions:

  • Baseline Monitoring: Ensure you have baseline liver function tests for your control and experimental groups.

  • Literature Review: Consult studies on cisplatin-induced hepatotoxicity to understand the expected incidence and severity.

  • Standardized Diet: Use a standardized diet across all experimental groups to minimize variability.

Quantitative Data Summary

Table 1: Effect of Cisplatin and Crocin on Renal Function Markers in Kunming Mice

Treatment GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)
Control35.4 ± 4.26.8 ± 0.9
Cisplatin (10 mg/kg)128.6 ± 15.325.4 ± 3.1
Cisplatin + Crocin (6.25 mg/kg)85.2 ± 10.118.2 ± 2.2
Cisplatin + Crocin (12.5 mg/kg)62.7 ± 7.513.5 ± 1.6
Data adapted from a study on the protective effects of crocin.[3]

Table 2: Effect of Compound C on Cisplatin-Induced Nephrotoxicity in C57BL/6 Mice

Treatment GroupSerum Creatinine (mg/dL)
Control~0.4
Cisplatin (30 mg/kg)~2.5
Cisplatin + Compound C (10 mg/kg)~1.5
Qualitative representation based on graphical data from the cited study.[2]

Experimental Protocols

Cisplatin-Induced Nephrotoxicity Mouse Model

This protocol is based on methodologies described in studies investigating cisplatin-induced kidney injury.[2][3]

Materials:

  • Cisplatin (Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Male C57BL/6 or Kunming mice (8-10 weeks old)

  • DMSO (for vehicle control if using co-administered compounds soluble in DMSO)

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Divide mice into control and treatment groups.

  • Cisplatin Preparation: Dissolve cisplatin in saline to the desired concentration (e.g., for a 30 mg/kg dose).[2] Some protocols may use a 10 mg/kg dose.[3]

  • Administration: Administer cisplatin via a single intraperitoneal (i.p.) injection.[2][3] The control group should receive an equivalent volume of saline.

  • Monitoring: Monitor the mice daily for weight loss, changes in behavior, and signs of distress.

  • Sample Collection: Euthanize mice at a predetermined time point (e.g., 72 hours post-injection).[2] Collect blood via cardiac puncture for serum analysis (creatinine, BUN).

  • Tissue Collection: Perfuse the kidneys with cold PBS and collect them for histopathological analysis or molecular studies.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (Control, Cisplatin) acclimatization->grouping cisplatin_prep Cisplatin Preparation grouping->cisplatin_prep administration Intraperitoneal Injection cisplatin_prep->administration daily_monitoring Daily Monitoring (Weight, Behavior) administration->daily_monitoring euthanasia Euthanasia (72 hours) daily_monitoring->euthanasia sample_collection Sample Collection (Blood, Kidneys) euthanasia->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis

Caption: Workflow for Cisplatin-Induced Nephrotoxicity Model.

signaling_pathway cluster_cell Renal Tubular Cell cluster_intervention Protective Mechanisms cisplatin Cisplatin ros Reactive Oxygen Species (ROS) cisplatin->ros p53 p53 Activation ros->p53 er_stress ER Stress ros->er_stress caspase3 Caspase-3 Cleavage p53->caspase3 er_stress->caspase3 apoptosis Apoptosis caspase3->apoptosis compound_c Compound C compound_c->p53 inhibits compound_c->er_stress inhibits crocin Crocin crocin->ros reduces crocin->caspase3 inhibits

Caption: Cisplatin-Induced Apoptotic Signaling Pathway.

References

Technical Support Center: SL-164 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of SL-164 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or 2-Methyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone, is a quinazolinone derivative. The most common and direct synthetic approach is a variation of the Niementowski quinazolinone synthesis. This involves the condensation of a substituted anthranilic acid with an appropriate aniline derivative. Specifically for this compound, the likely precursors are 5-chloroanthranilic acid and 4-chloro-2-methylaniline. The synthesis typically proceeds through an initial acylation of the anthranilic acid, followed by cyclization with the aniline.

Q2: What are the critical parameters affecting the yield of this compound synthesis?

A2: The yield of quinazolinone synthesis is sensitive to several factors, including:

  • Purity of Starting Materials: Impurities in 5-chloroanthranilic acid or 4-chloro-2-methylaniline can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature for both the acylation and cyclization steps is crucial. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts.

  • Choice of Solvent: The polarity of the solvent can significantly influence reaction rates and yields.

  • Catalyst: The presence and type of catalyst can impact the efficiency of the cyclization step.

  • Water Removal: Efficient removal of water formed during the cyclization is essential to drive the reaction to completion.

Q3: Are there any known impurities or side products in this compound synthesis?

A3: A common impurity noted in informally available this compound is 4-chloro-o-toluidine, which is one of the starting materials. This suggests that incomplete reaction or inefficient purification can be an issue. Other potential side products can arise from self-condensation of the anthranilic acid derivative or other side reactions if the reaction conditions are not optimized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.- Confirm the identity and purity of 5-chloroanthranilic acid and 4-chloro-2-methylaniline using appropriate analytical techniques (e.g., NMR, melting point).- Use freshly purified starting materials.
Incorrect reaction temperature.- For the initial acylation with acetic anhydride, a moderate temperature is typically sufficient.- For the cyclization step, temperatures are often elevated (140-200°C), but should be optimized to avoid degradation.
Inefficient water removal.- If using a dehydrating agent like polyphosphoric acid, ensure it is fresh and used in sufficient quantity.- If performing a thermal condensation, ensure the setup allows for efficient removal of water (e.g., Dean-Stark trap).
Formation of Multiple Products/Impure Product Suboptimal reaction conditions leading to side reactions.- Adjust the reaction temperature and time. Lowering the temperature might increase selectivity.- Consider a two-step process: first, synthesize the N-acetyl-5-chloroanthranilic acid and purify it before reacting with 4-chloro-2-methylaniline.
Presence of moisture in the reaction.- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Product is a Tarry or Oily Substance Incomplete reaction or presence of significant impurities.- Attempt to purify a small sample by column chromatography to identify the main product and impurities.- Re-evaluate the reaction conditions and purification strategy.
Product has a low melting point or is an amorphous solid.- Attempt to crystallize the product from a different solvent system.
Difficulty in Product Purification Product and byproducts have similar polarities.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from various solvents to selectively precipitate the desired product.
Product is highly soluble in common organic solvents.- After aqueous workup, ensure complete extraction with an appropriate organic solvent.- Consider precipitation by adding a non-polar solvent to a solution of the product in a more polar solvent.

Data on Factors Influencing Quinazolinone Synthesis Yield

Parameter Condition Effect on Yield Notes
Solvent Polar aprotic (e.g., DMF, DMSO)Generally high yields. For some quinazolinones, yields of 85-91% have been reported in DMF.High boiling points can facilitate reactions at elevated temperatures.
Non-polar (e.g., Toluene)Can be effective, especially when used with a Dean-Stark trap for water removal.
Solvent-free (Microwave)Often leads to higher yields and significantly reduced reaction times.An environmentally friendly "green chemistry" approach.
Catalyst Acid catalysts (e.g., p-TsOH, H₂SO₄)Can promote the cyclization step.The choice and concentration of the acid should be optimized to avoid side reactions.
Lewis acids (e.g., ZnCl₂, FeCl₃)Can be effective in promoting the reaction.
No catalyst (Thermal condensation)Often requires higher temperatures and longer reaction times.
Temperature Moderate (e.g., 120-150°C)May provide a good balance between reaction rate and selectivity.
High (e.g., >180°C)Can increase reaction rate but may also lead to byproduct formation and reduced yield.
Reaction Method Conventional heatingStandard method, but can be slow.
Microwave irradiationCan significantly accelerate the reaction and improve yields.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-5-chloroanthranilic acid
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloroanthranilic acid (1 equivalent).

  • Add acetic anhydride (2-3 equivalents) to the flask.

  • Heat the mixture with stirring to a gentle reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water to the flask to quench the excess acetic anhydride.

  • The N-acetyl-5-chloroanthranilic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be recrystallized from a suitable solvent (e.g., ethanol/water) to improve purity.

Protocol 2: Synthesis of this compound from N-acetyl-5-chloroanthranilic acid
  • In a round-bottom flask, combine N-acetyl-5-chloroanthranilic acid (1 equivalent) and 4-chloro-2-methylaniline (1-1.2 equivalents).

  • Add a dehydrating agent such as polyphosphoric acid (PPA) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) if performing a thermal condensation in a high-boiling solvent like toluene.

  • If using PPA, heat the mixture to 140-160°C for 2-3 hours with stirring.

  • If using a solvent like toluene, heat the mixture to reflux, and if applicable, use a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture.

  • If PPA was used, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the aqueous mixture with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product This compound Synthesis start_materials 5-Chloroanthranilic Acid + Acetic Anhydride reaction1 Acylation (Reflux) start_materials->reaction1 intermediate N-acetyl-5-chloroanthranilic acid reaction1->intermediate intermediate_input N-acetyl-5-chloroanthranilic acid reaction2 Condensation/Cyclization (Heat, Dehydrating Agent) intermediate_input->reaction2 aniline 4-Chloro-2-methylaniline aniline->reaction2 crude_product Crude this compound reaction2->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_flowchart start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure check_conditions Review Reaction Conditions impure->check_conditions pure->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature Issue optimize_solvent Change Solvent check_conditions->optimize_solvent Solvent Issue optimize_catalyst Try Different Catalyst/ Dehydrating Agent check_conditions->optimize_catalyst Catalyst/Dehydration Issue check_purification Evaluate Purification Method optimize_temp->check_purification optimize_solvent->check_purification optimize_catalyst->check_purification change_recrystallization Try Different Recrystallization Solvent check_purification->change_recrystallization Recrystallization Fails column_chromatography Perform Column Chromatography check_purification->column_chromatography Co-eluting Impurities end Improved Yield change_recrystallization->end column_chromatography->end

Caption: Troubleshooting Flowchart for Low Yield in this compound Synthesis.

addressing SL-164 sample degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential sample degradation and related issues during experiments with SL-164.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, the compound is expected to be stable for at least five years.

Q2: How should I prepare stock solutions of this compound?

A2: this compound has varying solubility in different solvents. It is recommended to prepare stock solutions in an appropriate solvent such as Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/ml or Dimethylformamide (DMF) at 10 mg/ml.[1] For aqueous buffers, the solubility is significantly lower.[1] It is crucial to use anhydrous DMSO to prevent water-related degradation of the compound. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A3: While some small molecules are sensitive to repeated freeze-thaw cycles, studies on a diverse set of compounds in DMSO have shown no significant loss after multiple cycles.[2][3] However, each freeze-thaw cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to hydrolysis of susceptible compounds.[4] To mitigate this risk, it is best practice to aliquot stock solutions into single-use vials.

Q4: My this compound solution appears cloudy after dilution in my aqueous assay buffer. Is this degradation?

A4: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds and is typically due to poor solubility rather than chemical degradation.[5] this compound has low aqueous solubility, and when the DMSO concentration is rapidly lowered, the compound can "crash out" of the solution.[1][5] Refer to the troubleshooting guide below for strategies to prevent precipitation.

Q5: Are there any known degradation pathways for this compound under typical experimental conditions?

A5: Currently, there is no specific literature detailing the degradation pathways of this compound under standard in vitro experimental conditions. The quinazolinone core is generally reported to be a stable chemical scaffold. However, potential degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the assay medium.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with this compound that may be perceived as sample degradation.

Issue 1: Inconsistent or Lower-Than-Expected Results in In-Vitro Assays

If you are observing variable results or a loss of compound activity, it may be due to issues with sample handling and solution stability rather than inherent chemical degradation.

Troubleshooting Workflow for Inconsistent Results

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Inconsistent or low activity of this compound check_solubility Verify this compound Solubility and Solution Clarity start->check_solubility check_storage Review Stock Solution Storage and Handling start->check_storage check_assay Evaluate Assay Conditions start->check_assay check_analytics Assess Analytical Method start->check_analytics solubility_issue Precipitation in Media - Decrease final concentration - Use pre-warmed media - Perform serial dilutions check_solubility->solubility_issue storage_issue Stock Degradation - Prepare fresh stock solution - Aliquot to avoid freeze-thaw - Use anhydrous DMSO check_storage->storage_issue assay_issue Assay Interference - Check for interactions with media components - Run vehicle controls - Assess for enzymatic degradation check_assay->assay_issue analytics_issue Detection Problems - Check HPLC column and mobile phase - Verify instrument calibration - Rule out matrix effects check_analytics->analytics_issue

Caption: Troubleshooting workflow for inconsistent this compound activity.

Potential Cause Explanation Recommended Solution
Compound Precipitation The final concentration of this compound in the aqueous assay medium exceeds its solubility limit, leading to precipitation and a lower effective concentration.- Determine the maximum soluble concentration of this compound in your specific medium. - Decrease the final working concentration. - Always use pre-warmed (37°C) media for dilutions.[5] - Perform a serial dilution of the DMSO stock in the pre-warmed media.[5]
Stock Solution Instability The DMSO stock solution may have absorbed water, leading to hydrolysis, or has been subjected to multiple freeze-thaw cycles.- Prepare a fresh stock solution of this compound in anhydrous DMSO. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture absorption.[4] - Before use, ensure the compound is fully redissolved after thawing by vortexing.
Assay Component Interaction This compound may bind to proteins (e.g., albumin in FBS) in the cell culture medium, reducing its bio-availability.[4] Alternatively, enzymes in the serum or secreted by cells could metabolize the compound.[4]- Reduce the serum concentration in your media if compatible with your cell line. - Include a control with the compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability. - Perform a time-course experiment to evaluate if the compound's effect diminishes over time due to metabolic degradation.
Inaccurate Stock Concentration Errors in weighing the compound or in serial dilutions can lead to a lower-than-expected final concentration.- Re-prepare the stock solution, ensuring accurate weighing and dissolution. - Verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC with a calibration curve).
Issue 2: Visible Precipitate in this compound Solution

The formation of a visible precipitate is a clear indicator that the compound is not fully solubilized in the chosen solvent system.

Logical Flow for Addressing Precipitation

G start Precipitate observed in this compound solution is_stock Is the precipitate in the DMSO stock? start->is_stock stock_yes Yes is_stock->stock_yes stock_no No is_stock->stock_no is_aqueous Is the precipitate in the aqueous working solution? aqueous_yes Yes is_aqueous->aqueous_yes solution_stock Action: Gently warm and vortex/sonicate stock. If persists, prepare fresh stock. stock_yes->solution_stock stock_no->is_aqueous solution_aqueous Action: Revise dilution protocol. - Decrease final concentration. - Use pre-warmed media. - Add stock to media slowly with mixing. aqueous_yes->solution_aqueous end Solution is clear solution_stock->end solution_aqueous->end

Caption: Decision tree for resolving this compound precipitation.

Observation Potential Cause Recommended Solution
Precipitate in DMSO stock solution at -20°C The compound may have come out of solution upon freezing.- Before use, warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution. Visually inspect for any remaining particulate matter. - Brief sonication may aid in re-dissolving the compound.
Immediate precipitation upon dilution in aqueous media The aqueous solubility limit has been exceeded due to a rapid solvent shift from DMSO to the aqueous buffer ("crashing out").[5]- Optimize Dilution Protocol: 1. Use pre-warmed (37°C) cell culture media. 2. Instead of a single large dilution, perform a serial dilution. 3. Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.[6]
Precipitation appears after several hours of incubation The compound may be unstable in the aqueous environment over time, or evaporation of the media is increasing the compound's concentration beyond its solubility limit.- Assess the stability of this compound in your specific media over the time course of your experiment. - Ensure proper humidification of the incubator to prevent media evaporation.[5] - Consider using sealed plates for long-term experiments.

Data Summary Tables

Table 1: this compound Solubility Data

SolventConcentrationReference
DMSO1 mg/ml[1]
DMF10 mg/ml[1]
DMF:PBS (pH 7.2) (1:4)0.20 mg/ml[1]

Table 2: General Factors Affecting Small Molecule Stability

FactorPotential Impact on this compoundMitigation Strategy
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods.
pH Extreme pH values can lead to hydrolysis of the quinazolinone ring.Maintain the pH of aqueous solutions within a stable range (typically 6-8) unless the experimental design requires otherwise.
Light Some compounds are sensitive to UV light, which can cause photodegradation.Store stock solutions in amber vials or protect them from light.
Oxygen The presence of oxygen can lead to oxidation of susceptible functional groups.While the quinazolinone core is relatively stable, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for highly sensitive assays.
Freeze-Thaw Cycles Can introduce moisture into DMSO stocks, potentially causing hydrolysis.Aliquot stock solutions into single-use volumes.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and a non-precipitating working solution in cell culture media.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration. d. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath. e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. g. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 1 µM in cell culture media): a. Thaw a single-use aliquot of the 1 mg/mL this compound stock solution at room temperature. Vortex briefly to ensure homogeneity. b. Pre-warm the complete cell culture medium to 37°C. c. Prepare an intermediate dilution of the stock solution in pre-warmed media if a large dilution factor is required. d. To prepare the final working solution, add the required volume of the stock (or intermediate) solution to the pre-warmed media while gently swirling. For example, to make a 1 µM solution from a 1 mg/mL stock (approx. 3.13 mM), a 1:3130 dilution is needed. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Assessing this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound working solution in your complete cell culture medium

  • Complete cell culture medium (as a control)

  • 96-well plate or sterile tubes

  • Cell culture incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV/MS)

Procedure:

  • Sample Preparation: a. Prepare a sufficient volume of the this compound working solution in your complete cell culture medium at the desired final concentration. b. Dispense aliquots of this solution into multiple wells of a 96-well plate or into separate sterile tubes for each time point. c. Include control wells containing only the cell culture medium.

  • Incubation: a. Place the plate or tubes in a 37°C, 5% CO2 incubator.

  • Time-Point Analysis: a. At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot for analysis. b. The time=0 sample should be collected immediately after preparation. c. Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: a. Plot the concentration of this compound as a function of time. b. A significant decrease in concentration over time indicates instability in the medium under the tested conditions. This will help you to define a time window for your experiments where the compound concentration is stable.

References

Technical Support Center: SL-164 Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the detection of SL-164, a methaqualone analog, in biological samples. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in biological samples important?

This compound is a designer drug and an analog of methaqualone, classified as a sedative-hypnotic.[1][2][3] Its detection in biological samples is crucial for clinical toxicology to diagnose overdoses, for forensic investigations, and in research to understand its pharmacokinetics and pharmacodynamics.

Q2: Which biological samples are suitable for the detection of this compound?

Both serum and urine are viable biological matrices for detecting this compound and its metabolites.[1][2][3] The parent compound, this compound, has been successfully quantified in serum.[2] In urine, the parent compound may not be present; instead, its hydroxylated metabolites are typically detected.[1][2]

Q3: What are the primary methods for detecting this compound?

The validated and most reliable method for the identification and quantification of this compound and its metabolites in biological samples is Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2] While specific commercial immunoassays for this compound are not widely available, a competitive immunoassay (such as a competitive ELISA) would be the appropriate format for high-throughput screening due to this compound being a small molecule (hapten).

Q4: What are the known metabolites of this compound?

Studies have identified monohydroxylated metabolites of this compound in urine samples.[1][2] When developing a detection strategy, particularly for urine, it is essential to consider these metabolites as the target analytes.

Q5: How should biological samples be stored to ensure the stability of this compound?

While specific stability data for this compound is limited, general recommendations for similar small molecules and drugs of abuse in biological matrices should be followed. Samples should be stored at low temperatures to minimize degradation. For short-term storage, refrigeration at 4°C is often acceptable, but for long-term storage, freezing at -20°C or -80°C is recommended.[4][5] It is also crucial to avoid repeated freeze-thaw cycles, which can degrade the analyte.[6] Urine samples may exhibit better stability for some compounds compared to blood.[4]

Troubleshooting Guides

Immunoassay (Competitive ELISA) Troubleshooting

Since this compound is a small molecule, a competitive ELISA is the suitable immunoassay format. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies. Therefore, the signal is inversely proportional to the concentration of this compound in the sample.

Problem: Weak or No Signal

Possible Cause Recommended Solution
Incorrect Assay Setup Review the entire protocol to ensure all steps were followed correctly and all reagents were added in the proper order.
Low Analyte Concentration The concentration of this compound in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method like LC-MS/MS.
Ineffective Antibody The antibody may have low affinity or may have degraded. Use a fresh aliquot of the antibody and ensure it is stored correctly.
Inactive Enzyme Conjugate The enzyme conjugate may have lost activity. Prepare a fresh conjugate solution and ensure proper storage.
Sub-optimal Incubation Times/Temperatures Optimize incubation times and temperatures to ensure sufficient binding and signal development.

Problem: High Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the volume of wash buffer to remove unbound reagents effectively.
Cross-Reactivity The antibody may be cross-reacting with other molecules in the sample matrix. Include appropriate negative controls to assess cross-reactivity.
High Concentration of Detection Reagents Titrate the concentrations of the antibody and the enzyme conjugate to find the optimal balance between signal and background.
Inadequate Blocking Ensure that the blocking buffer is effective and that the blocking step is performed for the recommended duration.

Problem: Poor Reproducibility

Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability.
Inconsistent Incubation Conditions Maintain consistent incubation times and temperatures for all wells and plates. Avoid stacking plates during incubation.[7]
Edge Effects To minimize edge effects, avoid using the outer wells of the microplate or ensure a humid environment during incubation.
Sample Heterogeneity Ensure samples are thoroughly mixed before aliquoting into the wells.
LC-MS/MS Troubleshooting

Problem: No or Low Analyte Signal

Possible Cause Recommended Solution
Improper Sample Extraction Optimize the extraction protocol to ensure efficient recovery of this compound from the biological matrix.[8]
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9]
Incorrect Mass Transitions Verify the precursor and product ion masses for this compound and its metabolites.
Sub-optimal Source Conditions Optimize ion source parameters such as temperature, gas flows, and voltages to maximize the signal for this compound.

Problem: Inconsistent Results

Possible Cause Recommended Solution
Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the wash steps in the autosampler and chromatography method.
Analyte Instability Investigate the stability of this compound in the autosampler. If necessary, keep the samples cooled during the analysis.
Variable Extraction Recovery Use an internal standard to normalize for variations in extraction efficiency.
Chromatographic Issues Inspect the chromatograms for peak shape, retention time shifts, and resolution. A degrading column or changes in the mobile phase can cause these issues.

Quantitative Data

Table 1: Reported Concentration of this compound in a Biological Sample

Analyte Biological Matrix Concentration (ng/mL) Detection Method
This compoundSerum390LC-QTOF-MS[2]

Table 2: Illustrative Performance of a Hypothetical Competitive ELISA for this compound

Parameter Value Unit
Lower Limit of Quantification (LLOQ)1ng/mL
Upper Limit of Quantification (ULOQ)500ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Recovery85 - 115%

Note: The data in Table 2 is for illustrative purposes only and represents typical performance characteristics of a competitive ELISA for a small molecule.

Experimental Protocols

Protocol 1: General Small Molecule Extraction from Serum/Plasma for Immunoassay
  • Sample Collection: Collect whole blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).

  • Serum/Plasma Separation:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (serum or plasma) and transfer to a clean tube.

  • Protein Precipitation (if necessary):

    • Add 3 volumes of cold acetonitrile to 1 volume of serum or plasma.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.

  • Analysis:

    • Proceed with the immunoassay according to the manufacturer's instructions.

Protocol 2: General Competitive ELISA Procedure
  • Coating: Coat a 96-well microplate with an anti-SL-164 antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards, controls, and samples to the wells, followed by the addition of an this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the enzyme substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results sample Biological Sample (Serum/Urine) extraction Extraction of This compound sample->extraction cleanup Sample Clean-up extraction->cleanup immunoassay Immunoassay (Screening) cleanup->immunoassay High-Throughput lcms LC-MS/MS (Confirmation) cleanup->lcms High-Specificity quantification Quantification immunoassay->quantification lcms->quantification interpretation Interpretation quantification->interpretation troubleshooting_logic start Assay Problem (e.g., No Signal) check_reagents Check Reagents (Freshness, Storage) start->check_reagents check_protocol Review Protocol (Steps, Order) start->check_protocol check_instrument Verify Instrument Settings start->check_instrument optimize_assay Optimize Assay (Concentrations, Times) check_reagents->optimize_assay check_protocol->optimize_assay check_instrument->optimize_assay matrix_effects Investigate Matrix Effects optimize_assay->matrix_effects solution Problem Resolved matrix_effects->solution signaling_pathway_placeholder sl164 This compound receptor GABA-A Receptor sl164->receptor Binds to channel Chloride Ion Channel (Opening) receptor->channel Modulates neuron Neuronal Hyperpolarization channel->neuron Leads to cns CNS Depression (Sedation, Hypnosis) neuron->cns Results in

References

Technical Support Center: Overcoming SL-164 Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the quinazolinone derivative, SL-164, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a quinazolinone derivative and an analog of methaqualone, known for its sedative, hypnotic, and anticonvulsant properties.[1][2] Like many small organic molecules, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the known solubility specifications for this compound?

A2: The solubility of this compound has been determined in various solvents. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, its solubility is significantly lower in aqueous-based solutions.[3]

Q3: What is the likely mechanism of action for this compound?

A3: As an analog of methaqualone, this compound is presumed to act as a positive allosteric modulator of the GABA-A receptor.[4][5] This means it likely binds to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds. This leads to an increased influx of chloride ions into the neuron, hyperpolarization, and a reduction in neuronal excitability.[6]

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide addresses common issues and provides step-by-step solutions to prevent this compound from precipitating out of solution during your experiments.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous media The concentration of this compound in the final aqueous solution exceeds its solubility limit. Rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out."Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in pre-warmed (37°C) media or buffer. Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid and even dispersion.
Precipitation observed after a few hours of incubation The compound may be unstable in the aqueous environment over time. Interactions with components in the cell culture media (e.g., proteins, salts) can lead to the formation of insoluble complexes. Evaporation of media in the incubator can increase the compound's effective concentration.Consider reducing the final concentration of this compound. If possible, use serum-free media or a simpler buffer system for the experiment. Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent or lower-than-expected biological activity Partial precipitation of this compound is reducing the effective concentration of the compound in solution. The final concentration of DMSO may be affecting cell health and response.Visually inspect your prepared solutions for any signs of precipitation before adding them to cells. Use a microscope to check for precipitates in the culture wells. Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Reference
Dimethylformamide (DMF)10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)1 mg/mL[3]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[3]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into aqueous cell culture media.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Pre-warm your complete cell culture medium (with or without serum, as required by your experiment) to 37°C.

    • Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM).

  • Prepare the Final Working Solution:

    • Gently vortex the pre-warmed cell culture medium.

    • While vortexing, add a small volume of the appropriate intermediate DMSO stock solution dropwise to the medium to achieve your desired final concentration. Crucially, ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally is below 0.1%.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your System

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium and under your experimental conditions.

  • Prepare a series of this compound dilutions in your chosen cell culture medium using the serial dilution method described in Protocol 1. Create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Include a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Observe for precipitation at several time points (e.g., 0, 2, 6, and 24 hours) by visual inspection and under a microscope.

  • The highest concentration that remains clear without any visible precipitate is the maximum soluble concentration you should use for your experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment stock 10 mM this compound in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution working Final Working Solution in Pre-warmed Media intermediate->working Dropwise Addition while Vortexing cells Cell Culture working->cells Add to Cells incubation Incubation (37°C, 5% CO2) cells->incubation analysis Data Analysis incubation->analysis

Caption: Workflow for preparing and using this compound in in vitro experiments.

gaba_a_receptor_pathway cluster_membrane Postsynaptic Membrane cluster_effect Cellular Effect GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_A->Cl_in Increased Cl- Influx GABA GABA GABA->GABA_A Binds to orthosteric site SL164 This compound (Positive Allosteric Modulator) SL164->GABA_A Binds to allosteric site Cl_out->GABA_A hyperpolarization Hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Proposed signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.

References

Technical Support Center: SL-164 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving SL-164 (Dicloqualone).

Troubleshooting Guides

High variability in experimental results can obscure the true effects of a compound. The following guides address common issues encountered during this compound animal studies.

1. Issue: High Variability in Efficacy or Behavioral Readouts

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation and Administration - Verify Formulation: Ensure the formulation is homogenous and the concentration is accurate. For compounds with potentially low solubility like this compound, consider using a consistent and validated vehicle.[1][2][3] - Standardize Administration Technique: The route of administration (e.g., oral, intraperitoneal) should be consistent across all animals.[1][3] For oral gavage, ensure the same volume and rate of delivery. For injections, use a consistent site and depth.
Physiological and Genetic Differences in Animals - Control for Biological Variables: Use animals of the same sex, age, and weight range.[4] - Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the study begins. - Consider Genetic Background: Be aware that different strains of the same species can respond differently to a compound.[2]
Environmental Factors - Standardize Housing Conditions: Maintain consistent light-dark cycles, temperature, and humidity. - Minimize Stress: Handle animals consistently and minimize noise and other stressors in the facility, as stress can impact physiological responses.[4]
Dose-Response Relationship - Conduct Dose-Range Finding Studies: A steep dose-response curve can lead to high variability if there are minor inaccuracies in dosing. Establishing a clear dose-response relationship is crucial.

2. Issue: Unexpected Adverse Events (e.g., Seizures, Muscle Spasms)

This compound, an analog of methaqualone, has been associated with a risk of convulsions.[5] Anecdotal reports also mention muscle twitching and spasms.[6][7]

Potential Cause Troubleshooting Steps
Dose Too High - Review and Reduce Dose: The administered dose may be too high for the specific animal model or strain. Consult preliminary dose-finding studies. - Slower Dose Escalation: In initial studies, employ a slower dose escalation schedule to identify the maximum tolerated dose more accurately.
Rapid Drug Absorption - Modify Formulation/Route of Administration: A rapid peak in plasma concentration may trigger adverse events. Consider a formulation that allows for slower release or a different route of administration that results in a less sharp absorption profile.
Animal Health Status - Health Screening: Ensure all animals are healthy and free from underlying conditions that might predispose them to seizures.
Drug Purity - Verify Compound Purity: Impurities in the test compound could contribute to unexpected toxicity. Use a high-purity, well-characterized batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also known as dicloqualone, is an analog of methaqualone developed in the 1960s.[5] It is expected to have sedative and hypnotic properties similar to methaqualone. While the specific signaling pathway of this compound is not well-documented in scientific literature, methaqualone is known to act as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. It is plausible that this compound shares a similar mechanism.

Q2: What are the potential sources of variability specific to a compound like this compound?

A2: For a quinazolinone derivative like this compound, potential sources of variability include:

  • Poor Solubility: Compounds of this class often have low aqueous solubility, which can lead to inconsistent absorption after oral administration.[1][3]

  • High First-Pass Metabolism: Depending on the route of administration, the drug may be extensively metabolized in the liver before reaching systemic circulation, leading to variable bioavailability.

  • Neurological Effects: The potential for CNS-related side effects like seizures and muscle spasms can introduce significant variability in behavioral and physiological measurements.[5][6][7]

Q3: How can I design my animal study to proactively minimize variability?

A3: To minimize variability, consider the following during study design:

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.

  • Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Cross-Over Design: For certain pharmacokinetic studies, a cross-over design where each animal serves as its own control can help reduce inter-subject variability.[4]

  • Heterogenization: Deliberately including biological variation (e.g., using multiple strains) in a controlled manner can sometimes improve the generalizability and reproducibility of findings.[8]

Q4: What grade of this compound should be used in animal studies?

A4: It is recommended to use the highest purity grade of the compound available. Whenever possible, pharmaceutical-grade compounds should be used.[9] If only a non-pharmaceutical grade is available, it is crucial to obtain a certificate of analysis to understand the purity and impurity profile. Justification for using non-pharmaceutical grade compounds is often required by institutional animal care and use committees.[9]

Experimental Protocols

Due to the limited availability of published, peer-reviewed experimental protocols specifically for this compound, a generalized protocol for evaluating a novel sedative-hypnotic agent in a rodent model is provided below.

Protocol: Assessment of Sedative Effects in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old, acclimatized for at least one week.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • The final concentration should be such that the administration volume is 10 mL/kg.

    • Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Vehicle control

    • This compound (e.g., 1, 3, 10, 30 mg/kg)

  • Administration: Administer the compound or vehicle via intraperitoneal (IP) injection.

  • Behavioral Assessment (Open Field Test):

    • 30 minutes post-injection, place each mouse in the center of an open field apparatus (e.g., 40 cm x 40 cm x 30 cm).

    • Record locomotor activity (total distance traveled, rearing frequency) for 15 minutes using an automated tracking system.

    • A significant decrease in locomotor activity is indicative of a sedative effect.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Formulation (this compound in Vehicle) randomization Randomization to Treatment Groups compound_prep->randomization animal_acclimate Animal Acclimatization (e.g., 1 week) animal_acclimate->randomization administration Drug Administration (e.g., IP injection) randomization->administration behavioral_test Behavioral Testing (e.g., Open Field) administration->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: A generalized experimental workflow for assessing the effects of this compound in an animal model.

troubleshooting_variability cluster_formulation Formulation & Dosing cluster_animal Animal Factors start High Variability Observed check_solubility Is the compound fully solubilized? start->check_solubility improve_formulation Refine formulation (e.g., change vehicle, sonicate) check_solubility->improve_formulation No check_dosing Is dosing technique consistent? check_solubility->check_dosing Yes improve_formulation->check_dosing standardize_dosing Standardize administration (volume, rate, site) check_dosing->standardize_dosing No check_animals Are animals standardized? (age, sex, weight) check_dosing->check_animals Yes standardize_dosing->check_animals use_consistent_animals Use animals from a single source and standardize parameters check_animals->use_consistent_animals No check_stress Are there environmental stressors? check_animals->check_stress Yes use_consistent_animals->check_stress minimize_stress Minimize handling stress and environmental noise check_stress->minimize_stress Yes end Re-run Experiment with Controls check_stress->end No minimize_stress->end

Caption: A decision tree for troubleshooting high variability in this compound animal studies.

gaba_pathway GABA GABA GABA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_Receptor binds SL164 This compound (putative) SL164->GABA_Receptor potentiates (positive allosteric modulator) Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation / Hypnosis Inhibition->Sedation

Caption: A putative signaling pathway for this compound, based on the known mechanism of methaqualone.

References

Technical Support Center: Quantification of SL-164 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of SL-164 metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during the quantification of this compound and its hydroxylated metabolites using LC-MS/MS.

Question: I am observing poor sensitivity and a low signal-to-noise ratio for my hydroxylated this compound metabolites. What are the potential causes and solutions?

Answer:

Low sensitivity for hydroxylated metabolites of this compound is a common challenge, often stemming from issues in sample preparation, chromatographic separation, or mass spectrometry settings.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of the polar hydroxylated metabolites.

    • Solution: Evaluate your extraction procedure. For polar metabolites, solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent may be more effective than liquid-liquid extraction (LLE). If using LLE, ensure the pH of the sample is optimized to neutralize the metabolites and improve their partitioning into the organic solvent. Protein precipitation is a quick but less clean method; if used, ensure complete precipitation and consider a post-extraction clean-up step.

  • Metabolite Instability: Hydroxylated metabolites can be unstable in biological matrices, degrading during sample collection, storage, or processing.[1]

    • Solution: Minimize the time between sample collection and analysis. Store samples at -80°C.[2] Consider the addition of stabilizing agents, such as esterase inhibitors if hydrolysis is suspected, or antioxidants.[1] Perform stability tests under various conditions (freeze-thaw, bench-top) to understand the degradation profile of your metabolites.[2][3]

  • Poor Ionization Efficiency: The choice of ionization mode and source parameters significantly impacts sensitivity.

    • Solution: this compound and its metabolites are quinazolinone derivatives, which generally ionize well in positive electrospray ionization (ESI+) mode. Optimize key MS source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization of your target metabolites.

  • Inefficient Chromatographic Separation: Poor peak shape or co-elution with interfering matrix components can suppress the analyte signal.

    • Solution: Ensure your analytical column is appropriate for separating polar metabolites. A reversed-phase C18 column is commonly used. Optimize the mobile phase gradient to achieve good retention and separation from the void volume and from endogenous interferences. Ensure the pH of the mobile phase is compatible with the analyte's pKa for optimal peak shape.

Question: I am experiencing significant matrix effects, leading to poor accuracy and reproducibility in my results. How can I mitigate this?

Answer:

Matrix effects, caused by co-eluting endogenous components from the biological sample that suppress or enhance the ionization of the analyte, are a primary concern in LC-MS/MS bioanalysis.

Strategies to Minimize Matrix Effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Action: Transition from a simple protein precipitation method to a more selective sample preparation technique like SPE or LLE.

  • Optimize Chromatography: Separate the analytes from the matrix components chromatographically.

    • Action: Adjust the gradient profile of your LC method to ensure that your metabolites elute in a "clean" region of the chromatogram, away from the main elution zones of phospholipids and other interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal suppression or enhancement.

    • Action: If available, use a deuterated or 13C-labeled analog of the this compound metabolite as the internal standard. If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate matrix effects.

    • Action: Be mindful that sample dilution will also lower the analyte concentration, which may impact the ability to meet the required lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and what metabolic pathway is involved?

A1: this compound, a methaqualone analog, primarily undergoes Phase I metabolism. The main metabolites are monohydroxylated derivatives.[4][5][6] In some cases, the parent compound may not be detectable in urine, with only the hydroxylated metabolites being present.[4]

Q2: What is the recommended analytical technique for quantifying this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[7] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.

Q3: Is it necessary to have reference standards for the hydroxylated metabolites of this compound for quantification?

A3: Yes, for unequivocal confirmation and accurate quantification, a reference standard for each metabolite is required.[4] In the absence of commercially available standards, researchers may need to synthesize them. For tentative identification, accurate mass measurements from high-resolution mass spectrometry (e.g., QTOF-MS) can be used.[4][5][6]

Q4: How should I validate my LC-MS/MS method for this compound metabolite quantification?

A4: Your method validation should adhere to regulatory guidelines (e.g., FDA or EMA) and assess parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8]

Quantitative Data Summary

The following table provides an example of typical LC-MS/MS parameters for the quantification of this compound and a hypothetical hydroxylated metabolite. Please note that these are illustrative values and should be optimized for your specific instrumentation and experimental conditions. A validated method for methaqualone analogs has achieved LOQs in the range of 0.1 to 0.2 ng/mL.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LLOQ (ng/mL)
This compound347.1165.1254.20.1
Hydroxy-SL-164363.1181.1283.50.2
This compound-d7 (IS)354.1172.1254.2N/A

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS plasma->spike spe Solid-Phase Extraction spike->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for this compound metabolite quantification.

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions start Poor Sensitivity Issue cause1 Inefficient Extraction start->cause1 cause2 Metabolite Instability start->cause2 cause3 Poor Ionization start->cause3 cause4 Chromatographic Issues start->cause4 sol1 Optimize SPE/LLE Method cause1->sol1 sol2 Add Stabilizers / Optimize Storage cause2->sol2 sol3 Optimize MS Source Parameters cause3->sol3 sol4 Adjust LC Gradient / Mobile Phase cause4->sol4

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: SL-164 Analytical and Safety Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals, with a focus on forensic toxicologists and analytical chemists who may encounter SL-164. The following troubleshooting guides and FAQs address the identification, handling, and potential analytical challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound, also known as dicloqualone or DCQ, is a synthetic substance belonging to the quinazolinone class and is an analog of methaqualone.[1][2] Developed in the late 1960s, it exhibits sedative, hypnotic, and anticonvulsant properties similar to its parent compound.[1][3] However, it was never commercialized for clinical use due to a higher risk of convulsions.[1] In recent years, this compound has emerged on the new psychoactive substances (NPS) market, often sold online as a "research chemical".[4][5] Cases of intoxication have been reported, presenting with symptoms such as agitated delirium, myoclonus, and tachycardia.[5][6]

Q2: My laboratory has received a sample suspected to contain an unknown psychoactive substance. How can we determine if it is this compound?

The identification of unknown substances like this compound typically requires advanced analytical techniques. A primary method cited in forensic literature is Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4][5] This technique allows for the determination of the compound's accurate mass, isotope pattern, and fragmentation, which can then be compared to known data. For unequivocal confirmation, comparison with a certified reference standard is necessary.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the reference material.[4][7]

Q3: We are experiencing unexpected peaks and inconsistent results in our LC-MS analysis of a suspected this compound sample. What are the potential sources of contamination or interference?

Inconsistent analytical results can stem from several factors. When dealing with illicitly sourced samples, the purity is often low, and the sample may contain contaminants or byproducts from synthesis. It is also common for street drug samples to be mixtures of multiple substances. For example, in one reported case, this compound was found alongside cocaine and tetrahydrocannabinol metabolites.[8]

From a laboratory perspective, contamination can be introduced through various means:

  • Cross-contamination: Ensure that all glassware, vials, and syringes are thoroughly cleaned and that separate equipment is used for handling different samples to prevent carryover.

  • Solvent impurities: Use high-purity, LC-MS grade solvents for sample preparation and mobile phases. Impurities in solvents can introduce extraneous peaks.

  • Sample degradation: The stability of this compound in various solvents and storage conditions is not well-documented. Improper storage (e.g., exposure to light or extreme temperatures) could lead to degradation products, resulting in unexpected analytical signals.

  • Matrix effects: When analyzing biological samples (e.g., blood, urine), endogenous components can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.

Q4: What are the essential safety precautions for handling this compound in a laboratory setting?

As this compound is a psychoactive substance with limited toxicological data, it should be handled with care in a controlled laboratory environment. Standard safety protocols for handling potent chemical compounds should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

  • Controlled Access: Store this compound in a secure, locked location with restricted access.

  • Spill and Waste Management: Have a spill kit readily available. Dispose of waste containing this compound according to institutional and local regulations for chemical waste.

Troubleshooting Guides

Issue: Inconsistent quantitative results for this compound.

This is a common challenge when dealing with NPS. The following steps can help troubleshoot the issue:

Potential Cause Troubleshooting Steps
Instrument Variability Run a system suitability test before each analytical batch to ensure the instrument is performing within specifications.
Inaccurate Standard Preparation Prepare fresh calibration standards from a certified reference material. Verify the purity of the standard if possible.
Matrix Effects Develop and validate a robust sample preparation method to remove interfering substances. Use of an internal standard can help to correct for matrix effects and variability in sample processing.
Compound Instability Investigate the stability of this compound in the prepared matrix and under the storage conditions used. A stability study can determine if the compound is degrading over time.

Issue: Difficulty in identifying this compound metabolites in biological samples.

Metabolite identification can be complex due to low concentrations and the presence of numerous other compounds.

Potential Cause Troubleshooting Steps
Low Metabolite Concentration Use a more sensitive mass spectrometer or optimize the instrument parameters for the expected metabolites. Concentrate the sample using techniques like SPE.
Lack of Reference Standards In the absence of standards, tentative identification can be made based on accurate mass measurements and predicted metabolic pathways (e.g., hydroxylation).[4]
Complex Matrix Employ advanced data analysis software to help distinguish potential metabolite peaks from the background noise.

Experimental Protocols

Protocol: General Workflow for the Identification of this compound in a Seized Sample using LC-QTOF-MS

This protocol is a generalized guideline based on forensic toxicology practices.

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

    • Perform a serial dilution to achieve a concentration within the optimal range for the instrument.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-QTOF-MS Analysis:

    • Liquid Chromatography: Use a reverse-phase C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. Acquire data in full scan mode to detect all ions within a specified mass range. Also, perform data-dependent acquisition to obtain fragmentation spectra (MS/MS) for the most abundant ions.

  • Data Analysis:

    • Extract the accurate mass chromatogram for the protonated molecule of this compound (C16H13Cl2N2O+).

    • Compare the measured accurate mass with the theoretical mass.

    • Analyze the isotopic pattern and compare it to the theoretical pattern for a molecule containing two chlorine atoms.

    • Compare the obtained MS/MS fragmentation pattern with that of a reference standard or with previously published spectra.

Visualizations

workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_result Confirmation sample Seized Material/ Biological Sample prep Sample Preparation (Extraction, Dilution) sample->prep lcms LC-QTOF-MS Analysis prep->lcms data_acq Data Acquisition (Full Scan & MS/MS) lcms->data_acq mass_match Accurate Mass & Isotope Match data_acq->mass_match frag_match Fragmentation Pattern Analysis mass_match->frag_match ref_std Comparison with Reference Standard frag_match->ref_std confirm Confirmed Identification ref_std->confirm

Workflow for the identification of a novel psychoactive substance.

troubleshooting start Unexpected Analytical Result (e.g., no peak, extra peaks) check_instrument Verify Instrument Performance (System Suitability) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_standard Evaluate Reference Standard (Age, Purity, Preparation) standard_ok Standard OK? check_standard->standard_ok check_sample Investigate Sample Integrity (Contamination, Degradation) sample_ok Sample OK? check_sample->sample_ok check_method Review Analytical Method (Extraction, Matrix Effects) optimize_method Optimize Method check_method->optimize_method instrument_ok->check_standard Yes recalibrate Recalibrate Instrument instrument_ok->recalibrate No standard_ok->check_sample Yes new_standard Prepare Fresh Standard standard_ok->new_standard No sample_ok->check_method Yes re_extract Re-prepare Sample sample_ok->re_extract No recalibrate->check_instrument new_standard->check_standard re_extract->check_sample

Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Refining Analytical Techniques for SL-164 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SL-164 and its isomers. Our goal is to address specific issues encountered during experimental analysis, from separation challenges to data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I should be aware of?

A1: Based on the structure of this compound (5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone), a methaqualone analog, you may encounter several types of isomers:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the aromatic rings. For this compound, this could involve different locations for the chloro and methyl groups on the phenyl and quinazolinone rings.

  • Structural Isomers: A study on methaqualone analogs successfully separated structural isomers like methylmethaqualone and etaqualone using UHPLC-QqQ-MS/MS, suggesting that similar structural isomers of this compound might exist and be separable by advanced chromatographic techniques.[1][2]

  • Metabolites: Hydroxylated metabolites of this compound have been identified in serum and urine samples.[3][4][5] These are also isomers of the parent compound and require careful analytical methods to distinguish them.

Q2: What is the likely mechanism of action for this compound and its isomers?

A2: As a methaqualone analog, this compound is presumed to act as a positive allosteric modulator of GABA-A receptors.[2][6] This interaction enhances the effect of the neurotransmitter GABA, leading to sedative and hypnotic effects. The signaling pathway involves the influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.

Q3: Are there any reported quantitative data for this compound in biological samples?

A3: Yes, a quantitative analysis of this compound in a serum sample has been reported. The concentration was determined to be 390 ng/mL.[3][5]

Troubleshooting Guide

Problem 1: Poor or no separation of this compound isomers.

  • Possible Cause: The chromatographic conditions are not optimized for resolving compounds with very similar physicochemical properties.

  • Solution:

    • Column Selection: Employ a high-resolution column, such as a sub-2 µm particle size C18 column, which has been shown to be effective for separating isomers of similar compounds.[1]

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient. For challenging separations, consider using different organic modifiers (e.g., acetonitrile vs. methanol) and additives. The pH of the mobile phase can also significantly impact the retention and selectivity of quinazolinone derivatives.

    • Flow Rate and Temperature: Optimize the flow rate to improve resolution. Adjusting the column temperature can also alter selectivity and improve peak shape.

    • 2D-LC: For extremely complex mixtures where co-elution is a significant issue, two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power.[7]

Problem 2: Inconsistent retention times for this compound isomers.

  • Possible Cause: Issues with the LC system, column degradation, or changes in the mobile phase.

  • Solution:

    • System Equilibration: Ensure the LC system and column are thoroughly equilibrated with the mobile phase before each run. Insufficient equilibration can lead to retention time shifts.[8]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Changes in mobile phase composition, such as evaporation of the organic solvent, can affect retention times.[9]

    • Column Health: Check for column contamination or degradation. If the column is old or has been used with complex matrices, it may need to be flushed, regenerated, or replaced.[9][10]

    • Pump Performance: Verify that the LC pumps are delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[8][11]

Problem 3: Difficulty in distinguishing isomers by mass spectrometry.

  • Possible Cause: Isomers often have identical precursor ion masses and may produce similar fragmentation patterns, making them difficult to differentiate by MS alone.

  • Solution:

    • Chromatographic Separation: The primary solution is to achieve baseline chromatographic separation of the isomers. If the isomers are chromatographically resolved, their individual mass spectra can be obtained.

    • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can help in confirming the elemental composition. However, it cannot distinguish between isomers without chromatographic separation.

    • Tandem MS (MS/MS): Carefully optimize collision energy to induce specific fragmentation pathways that may differ between isomers. Subtle differences in fragmentation patterns can sometimes be used for identification, especially with the aid of reference standards.[2]

    • Reference Standards: The most reliable way to confirm the identity of an isomer is to compare its retention time and mass spectrum to a certified reference standard.[3][5]

Problem 4: Signal suppression or enhancement in biological samples.

  • Possible Cause: Matrix effects from endogenous components in biological samples (e.g., serum, urine) can interfere with the ionization of the analytes.

  • Solution:

    • Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective.[1][2][12]

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. This will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

    • Chromatographic Separation: Adjust the chromatography to separate the analytes from the majority of the matrix components.

Quantitative Data Summary

AnalyteMatrixConcentrationAnalytical MethodReference
This compoundSerum390 ng/mLLC-QTOF-MS[3][5]

Experimental Protocols

Detailed Methodology for LC-QTOF-MS Analysis of this compound and its Isomers

This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific instrumentation and experimental goals.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of serum, add an internal standard (e.g., methaqualone-d7).

    • Add a basic buffer (e.g., pH 9) to adjust the sample pH.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to achieve separation of the isomers of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize cone and desolvation gas flows.

    • Acquisition Mode: Acquire data in both full scan mode (to identify all ions) and targeted MS/MS mode (to obtain fragment information for specific precursor ions).

    • Collision Energy: Optimize the collision energy for each isomer to obtain characteristic fragment ions.

Visualizations

G This compound Signaling Pathway cluster_neuron SL164 This compound GABA_A GABA-A Receptor SL164->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds to Neuron Neuron Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Inhibition

Caption: Proposed signaling pathway of this compound via positive allosteric modulation of the GABA-A receptor.

G Troubleshooting Workflow for Isomer Separation Start Poor Isomer Separation CheckLC Check LC Conditions Start->CheckLC CheckMS Difficulty in MS Differentiation Start->CheckMS OptimizeMP Optimize Mobile Phase (Gradient, pH, Additives) CheckLC->OptimizeMP ChangeColumn Try Different Column (e.g., higher resolution) OptimizeMP->ChangeColumn CheckSystem Check System Health (Leaks, Pump, Contamination) OptimizeMP->CheckSystem OptimizeFlowTemp Optimize Flow Rate & Temperature ChangeColumn->OptimizeFlowTemp ChangeColumn->CheckSystem OptimizeFlowTemp->CheckSystem Resolved Separation Achieved CheckSystem->Resolved OptimizeMSMS Optimize MS/MS (Collision Energy) CheckMS->OptimizeMSMS UseStandard Use Reference Standard OptimizeMSMS->UseStandard UseStandard->Resolved

Caption: A logical workflow for troubleshooting common issues in the separation of this compound isomers.

References

Validation & Comparative

A Comparative Analysis of SL-164 and Methaqualone: Pharmacological Effects and In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological effects of SL-164 and its structural analog, methaqualone. The information is intended for a scientific audience and is based on available preclinical and clinical data. This document aims to present an objective comparison, highlighting the known similarities and differences in their mechanism of action, pharmacological effects, and available quantitative data.

Introduction

Methaqualone, a quinazolinone derivative, was formerly marketed as a sedative-hypnotic under brand names such as Quaalude® and Sopor®. It gained notoriety for its significant abuse potential, leading to its classification as a Schedule I controlled substance in the United States.[1] this compound, also known as dicloqualone, is a dichlorinated analog of methaqualone.[1] While sharing a similar chemical scaffold, the structural modifications in this compound are expected to alter its pharmacological profile. This guide summarizes the current understanding of both compounds to aid in research and drug development.

Mechanism of Action: Modulation of GABA-A Receptors

Both methaqualone and, presumably, this compound exert their primary pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3]

Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which reduces the likelihood of an action potential.[3] Positive allosteric modulators like methaqualone bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and potentiated inhibitory signaling.[2] It is important to note that methaqualone's binding site is distinct from those of other well-known GABA-A receptor modulators like benzodiazepines and barbiturates.[2]

dot

Caption: Signaling pathway of GABA-A receptor modulation.

Comparative Pharmacological Effects

Sedative-Hypnotic Effects: Both methaqualone and this compound exhibit sedative and hypnotic properties. Clinical and anecdotal reports for methaqualone describe dose-dependent sedation, euphoria, and muscle relaxation.[4] Case reports involving this compound ingestion also document sedative effects.[5]

Convulsant Activity: A significant differentiator between the two compounds is the reported risk of convulsions. Animal studies and anecdotal reports suggest that this compound has a higher propensity to induce seizures compared to methaqualone.[6] This pro-convulsant effect is a critical consideration in the evaluation of its therapeutic potential and risk profile.

Quantitative Data Comparison

Direct comparative quantitative data for this compound and methaqualone are scarce in the published literature. The following tables summarize the available data for methaqualone.

Table 1: In Vitro Potency of Methaqualone at Human GABA-A Receptor Subtypes

GABA-A Receptor SubtypeEC₅₀ (μM) for Potentiation of GABA Response
α₁β₂γ₂S~30
α₂β₂γ₂S~30
α₃β₂γ₂S~30
α₅β₂γ₂S~30

Data from Hammer et al., 2015. EC₅₀ values represent the concentration of methaqualone required to produce 50% of its maximal potentiation of the GABA-evoked current.

Table 2: Pharmacokinetic Parameters of Methaqualone

ParameterValue
BioavailabilityHigh (oral)
Protein Binding80-90%
MetabolismHepatic (hydroxylation)
Elimination Half-life20-60 hours

Data compiled from various sources.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies used to evaluate compounds acting on GABA-A receptors, which would be applicable to the comparative study of this compound and methaqualone.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a compound for the GABA-A receptor.

Objective: To quantify the binding of a radiolabeled ligand to the GABA-A receptor in the presence and absence of the test compound (this compound or methaqualone).

Materials:

  • Synaptic membrane preparations from rodent brain tissue or cells expressing recombinant GABA-A receptors.

  • Radioligand (e.g., [³H]muscimol for the GABA binding site, or a specific radioligand for an allosteric site if available).

  • Test compounds (this compound, methaqualone).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the synaptic membrane fraction.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

dot

G start Start prep Prepare Synaptic Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on GABA-A receptor-mediated currents.

Objective: To determine the effect of this compound or methaqualone on the chloride currents elicited by GABA in cells expressing GABA-A receptors.

Materials:

  • Cultured neurons or cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • GABA and test compounds (this compound, methaqualone).

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

  • Drug Application: Apply GABA to the cell to elicit a chloride current. Co-apply GABA with the test compound at various concentrations.

  • Data Recording and Analysis: Record the changes in the GABA-evoked current in the presence of the test compound. Plot a concentration-response curve to determine the EC₅₀ for the potentiation of the GABA response.

dot

G start Start prep Prepare Cells Expressing GABA-A Receptors start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch vclamp Voltage Clamp Cell patch->vclamp gaba_app Apply GABA vclamp->gaba_app record Record GABA-evoked Currents gaba_app->record test_app Co-apply GABA and Test Compound test_app->record record->test_app Repeat with varying concentrations analyze Data Analysis (EC50 determination) record->analyze end End analyze->end

Caption: Experimental workflow for whole-cell voltage-clamp recording.

Conclusion

Methaqualone is a well-characterized positive allosteric modulator of GABA-A receptors with known sedative-hypnotic effects and a significant history of abuse. This compound, its dichlorinated analog, appears to share a similar primary mechanism of action but may possess a distinct pharmacological profile, most notably a higher risk of convulsions. A comprehensive understanding of the comparative pharmacology of this compound requires further investigation, including direct comparative studies generating quantitative data on its binding affinity and potency at various GABA-A receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such essential research. These studies are crucial for elucidating the structure-activity relationships of this chemical class and for informing future drug development efforts and risk assessments.

References

A Comparative Guide to SL-164 and Other Quinazolinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quinazolinone derivative SL-164 against other compounds in its class, supported by experimental data and detailed methodologies.

The quinazolinone scaffold is a versatile structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including sedative-hypnotic, anxiolytic, anticonvulsant, and anticancer effects. This compound, a dichlorinated analog of methaqualone, has emerged as a compound of interest within this class. This guide delves into the comparative pharmacology of this compound and other notable quinazolinone derivatives, focusing on their mechanism of action, in vitro and in vivo effects, and synthetic pathways.

Mechanism of Action: Modulation of GABA-A Receptors

The primary mechanism of action for many sedative-hypnotic quinazolinone derivatives, including this compound and its parent compound methaqualone, is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. These receptors are the major inhibitory neurotransmitter-gated ion channels in the brain. Recent cryo-electron microscopy studies have revealed that methaqualone and its more potent analogs bind to the same transmembrane intersubunit sites as general anesthetics like propofol and etomidate.[1][2] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in central nervous system depression.

dot

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A_Receptor->Cl_channel Activates Cl_channel_open Chloride Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds Quinazolinones This compound / Other Quinazolinone Derivatives Quinazolinones->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: Signaling pathway of GABA-A receptor modulation by quinazolinones.

Quantitative Comparison of Quinazolinone Derivatives

While direct comparative studies including this compound are limited, the available data for individual compounds allow for a compiled analysis of their in vitro and in vivo activities. The following tables summarize the reported potencies of this compound and other relevant quinazolinone derivatives.

Table 1: In Vitro Activity at GABA-A Receptors

CompoundReceptor SubtypeAssay TypePotency (EC₅₀/IC₅₀/Kᵢ)Reference
Methaqualoneα1β2γ2ElectrophysiologyEC₅₀ ≈ 30 µM[1]
PPTQα1β2γ2ElectrophysiologyEC₅₀ ≈ 0.1 µM[1]
Diazepamα1β2γ2ElectrophysiologyEC₅₀ ≈ 0.02 µM[3]
This compoundNot SpecifiedNot SpecifiedData not available-
MecloqualoneNot SpecifiedNot SpecifiedData not available-
EtaqualoneNot SpecifiedNot SpecifiedData not available-

Table 2: In Vivo Sedative/Hypnotic Effects in Rodents

CompoundAnimal ModelEndpointPotency (ED₅₀)Reference
MethaqualoneMouseLoss of Righting Reflex~50 mg/kg (i.p.)[4]
IndiplonMouseLocomotor ActivityED₅₀ = 2.7 mg/kg (p.o.)[5]
ZolpidemMouseLocomotor ActivityED₅₀ = 6.1 mg/kg (p.o.)[5]
ZaleplonMouseLocomotor ActivityED₅₀ = 24.6 mg/kg (p.o.)[5]
This compoundNot SpecifiedNot SpecifiedData not available-

Note: In vivo potency data for this compound is not currently available in published literature. The table includes other sedative-hypnotics for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays relevant to the study of quinazolinone derivatives.

In Vitro GABA-A Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound to the GABA-A receptor.

dot

in_vitro_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize brain tissue in sucrose buffer Centrifuge1 Centrifuge at low speed to remove nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed to pellet membranes Centrifuge1->Centrifuge2 Wash Wash pellet with buffer Centrifuge2->Wash Incubate Incubate membranes with radioligand (e.g., [³H]muscimol) and test compound Wash->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify radioactivity (scintillation counting) Separate->Quantify Calculate Calculate specific binding Quantify->Calculate Determine Determine IC₅₀/Kᵢ values Calculate->Determine

Figure 2: Experimental workflow for an in vitro GABA-A receptor binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat or mouse brain tissue in a cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with a suitable buffer (e.g., Tris-HCl) to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).

    • Include various concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding.

    • Use a saturating concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam) to determine non-specific binding.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment

A battery of behavioral tests in rodents can be used to assess the sedative, hypnotic, anxiolytic, and motor-impairing effects of quinazolinone derivatives.

in_vivo_workflow cluster_tests Behavioral Tests Drug_Admin Administer test compound (e.g., this compound) or vehicle to rodents OFT Open Field Test (Locomotor Activity & Anxiety) Drug_Admin->OFT EPM Elevated Plus Maze (Anxiety) Drug_Admin->EPM Rotarod Rotarod Test (Motor Coordination) Drug_Admin->Rotarod LORR Loss of Righting Reflex (Hypnosis) Drug_Admin->LORR Data_Collection Record and analyze behavioral parameters OFT->Data_Collection EPM->Data_Collection Rotarod->Data_Collection LORR->Data_Collection Determine_ED50 Determine ED₅₀ values Data_Collection->Determine_ED50

References

Unveiling the Sedative Potential of SL-164: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative effects of SL-164, a quinazolinone derivative and an analog of methaqualone. Due to the limited availability of formal preclinical data for this compound, this document synthesizes information from existing literature and case reports to offer a qualitative comparison with established sedative-hypnotic agents. The guide also outlines standard experimental protocols for evaluating sedative properties and illustrates the underlying signaling pathways.

Overview of this compound and Comparative Agents

This compound was developed in the late 1960s and exhibits sedative and hypnotic properties similar to its parent compound, methaqualone.[1] However, it was never approved for clinical use due to a significant risk of adverse effects, including convulsions.[1] Reports indicate that this compound and other methaqualone analogs are encountered as clandestinely produced substances of abuse. In cases of overdose, this compound has been associated with severe symptoms such as agitated delirium and myoclonus.[2][3]

For comparative purposes, this guide will contrast the known characteristics of this compound with two major classes of sedative-hypnotics:

  • Benzodiazepines (e.g., Diazepam): Widely prescribed for anxiety and insomnia, they act as positive allosteric modulators of the GABA-A receptor.

  • Non-benzodiazepine hypnotics ("Z-drugs," e.g., Zolpidem): Structurally different from benzodiazepines but also act on the GABA-A receptor, primarily used for insomnia.

Comparative Efficacy and Safety Profile

While precise quantitative data for this compound is unavailable in the public domain, a qualitative comparison based on existing reports is presented below.

Table 1: Qualitative Comparison of Sedative Agents

FeatureThis compound (Methaqualone Analog)Benzodiazepines (e.g., Diazepam)Non-Benzodiazepine Hypnotics (e.g., Zolpidem)
Primary Effect Sedative, Hypnotic[1]Anxiolytic, Sedative, Hypnotic, Myorelaxant, AnticonvulsantPrimarily Hypnotic
Mechanism of Action GABA-A Receptor Positive Allosteric Modulator[4]GABA-A Receptor Positive Allosteric ModulatorSelective GABA-A Receptor (α1 subunit) Positive Allosteric Modulator
Reported Efficacy Anecdotally reported to induce sedation and euphoria.[5][6]Well-established sedative and anxiolytic effects.Effective in reducing sleep latency.
Adverse Effects High risk of convulsions , agitated delirium, myoclonus, abuse potential.[1][2][3]Drowsiness, cognitive impairment, dependence, withdrawal syndrome.Drowsiness, dizziness, complex sleep-related behaviors.
Clinical Use Never marketed for clinical use.[1]Widely used for anxiety, insomnia, seizures, muscle spasms.Primarily used for short-term treatment of insomnia.

Experimental Protocols for Sedative Effect Validation

Standard preclinical models are essential for the systematic evaluation of the sedative and hypnotic properties of a compound like this compound. These experiments are designed to assess behavioral changes indicative of sedation and motor coordination.

Open-Field Test
  • Objective: To assess spontaneous locomotor activity and exploratory behavior. A reduction in movement is indicative of a sedative effect.

  • Methodology:

    • Rodents (mice or rats) are individually placed in the center of a novel, enclosed arena (the open field).

    • The animal's behavior is recorded for a predetermined period (e.g., 10-30 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and the number of vertical rears.

    • A statistically significant decrease in these parameters following drug administration compared to a vehicle control group suggests a sedative effect.

Elevated Plus-Maze Test
  • Objective: Primarily a test for anxiolytic effects, but can also provide information on sedation. A decrease in overall activity (number of arm entries) can indicate sedation.

  • Methodology:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Rodents are placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).

    • The number of entries into and the time spent in each type of arm are recorded.

    • A significant reduction in the total number of arm entries can be interpreted as a sedative effect, though this should be considered alongside other tests.

Rotarod Test
  • Objective: To assess motor coordination and balance. Impairment of performance on the rotarod is a common indicator of sedative- or hypnotic-induced motor deficits.

  • Methodology:

    • Animals are trained to walk on a rotating rod.

    • After drug administration, the latency to fall from the rotating rod is measured.

    • The test can be conducted at a fixed speed or with accelerating speed.

    • A dose-dependent decrease in the time spent on the rod compared to controls indicates impaired motor coordination.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical validation of a novel sedative compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Testing cluster_2 Safety & Toxicology a Receptor Binding Assays (e.g., GABA-A) b Open-Field Test (Locomotor Activity) a->b Promising Candidate c Elevated Plus-Maze (Anxiety & Sedation) b->c d Rotarod Test (Motor Coordination) c->d e Acute Toxicity Studies d->e f Seizure Threshold Testing e->f

Preclinical Workflow for Sedative Drug Validation
Signaling Pathway of GABA-A Receptor Modulators

This compound, like methaqualone and benzodiazepines, is understood to exert its sedative effects through the positive allosteric modulation of the GABA-A receptor. The following diagram depicts this general mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Allosteric Modulators a GABA Synthesis b GABA-A Receptor a->b GABA Release c Chloride Ion (Cl-) Influx b->c Channel Opening d Hyperpolarization c->d e Neuronal Inhibition (Sedation) d->e f This compound / Benzodiazepines f->b Enhances GABA Effect

GABA-A Receptor Signaling Pathway

Conclusion

The available evidence suggests that this compound possesses sedative-hypnotic properties, likely mediated through the GABA-A receptor. However, the significant risk of severe adverse effects, particularly convulsions, distinguishes it from clinically approved sedatives and underscores the reasons for its lack of clinical development. Further rigorous preclinical evaluation would be necessary to quantify its sedative efficacy and fully characterize its safety profile, should there be any future research interest in this compound class. The experimental protocols and pathways described herein provide a framework for such an evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of SL-164, a methaqualone analog that has emerged as a new psychoactive substance. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicological, and forensic studies. This document outlines the performance characteristics of various analytical techniques based on available experimental data, details the underlying experimental protocols, and visualizes the procedural workflows.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods used for the determination of this compound in biological matrices.

ParameterLC-QTOF-MS (Qualitative & Tentative Quantitative)UHPLC-QqQ-MS/MS (Quantitative)
Selectivity High, based on accurate mass and fragmentation patterns.[1][2]Very High, based on specific MRM transitions.[3][4]
Sensitivity (LLOQ) Not typically used for rigorous quantification.0.2 ng/mL in whole blood.[3]
Linearity (R²) Not applicable for primary use.> 0.995 over a range of 0.2–50 ng/mL.[3]
Precision (%RSD) Not reported for quantitative validation.Intraday and interday precision did not exceed 11.8%.[3]
Accuracy (%RE) Not reported for quantitative validation.Intraday and interday accuracy was within ±18.5%.[3]
Recovery (%) Not explicitly reported.84.2% to 113.7%.[3]
Matrix Effect (%) Not explicitly reported.Within ±15.8%.[3]
Primary Application Tentative identification of unknown compounds.[1][2]Targeted quantification in clinical and forensic toxicology.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Identification

This method is a powerful tool for the tentative identification of unknown substances like this compound in biological samples.[1][2]

  • Sample Preparation:

    • Biological samples (e.g., serum, urine) are subjected to protein precipitation or liquid-liquid extraction to remove interfering substances.[2]

    • The resulting extract is evaporated to dryness and reconstituted in a suitable solvent for injection.

  • Chromatographic Conditions:

    • System: A liquid chromatography system capable of high-resolution separation.

    • Column: A suitable reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • System: A quadrupole-time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is commonly used for this class of compounds.

    • Data Acquisition: Full-scan MS and data-dependent MS/MS (or targeted MS/MS) are performed to obtain accurate mass measurements of the parent ion and its fragments.

    • Identification: Identification is based on the accurate mass, isotopic pattern, and fragmentation spectrum of the analyte, which are compared to known data or predicted fragmentation patterns.[1][2]

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) for Quantification

This method is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL sample of whole blood, add an internal standard (e.g., methaqualone-d7).

    • Adjust the pH to 9 using a suitable buffer.

    • Add 5 mL of ethyl acetate and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • System: An ultra-high-performance liquid chromatography system.

    • Column: A high-efficiency column suitable for separating isomers (e.g., a C18 or similar reversed-phase column).

    • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Optimized for the UHPLC column, typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • System: A triple quadrupole tandem mass spectrometer with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used, monitoring specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity.

    • Quantification: A calibration curve is generated by analyzing standards of known concentrations, and the concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for UHPLC-QqQ-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH to 9 Add_IS->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using UHPLC-QqQ-MS/MS.

Logical Relationship for Method Selection

cluster_purpose Analytical Purpose cluster_methods Analytical Methods cluster_outcomes Primary Outcome Purpose Goal of Analysis LC_QTOF LC-QTOF-MS Purpose->LC_QTOF Unknown Screening UHPLC_MSMS UHPLC-QqQ-MS/MS Purpose->UHPLC_MSMS Targeted Quantification Identification Tentative Identification (Accurate Mass & Fragments) LC_QTOF->Identification Quantification Precise Quantification (MRM) UHPLC_MSMS->Quantification

References

A Comparative Guide to Assessing the Purity of Synthesized SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility of scientific findings. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized SL-164, a quinazolinone derivative. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, from routine purity checks to in-depth impurity profiling.

Comparison of Analytical Methodologies

The purity of this compound can be effectively determined using several established analytical techniques. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

ParameterHPLC-UVLC-MS/MSqNMR
Principle Separation based on polarity, with detection by UV absorbance.Separation by polarity, with detection and identification based on mass-to-charge ratio and fragmentation patterns.Intrinsic quantitative measurement based on the relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Quantification of known impurities and determination of overall purity.Identification of unknown impurities and quantification at very low levels.Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity.
Limit of Detection (LOD) Typically in the range of 0.01-0.1% for impurities.High sensitivity, with LODs often in the ng/mL to pg/mL range. For related methaqualone analogs, LODs can be as low as 0.1 ng/mL.[1][2]Generally higher than LC-MS, often around the 0.1% level for impurities.
Limit of Quantification (LOQ) Typically in the range of 0.05-0.5% for impurities. For some quinazolinone derivatives, LOQs as low as 0.496 ng have been reported.[3]High sensitivity, with LOQs for related methaqualone analogs in the 0.1-0.2 ng/mL range.[1][2]Typically around 0.1-0.5% for impurities.
Specificity Good, but can be limited if impurities co-elute and have similar UV spectra.Excellent, as it provides mass information, which is highly specific to the molecular structure.Excellent, as it provides detailed structural information for both the analyte and impurities.
Sample Throughput High, suitable for routine analysis of multiple samples.Moderate to high, depending on the complexity of the analysis.Lower, as sample preparation and data acquisition can be more time-consuming.
Cost Relatively low initial and operational cost.Higher initial and operational cost.Highest initial and operational cost.
Key Advantage Widely available, robust, and cost-effective for routine purity assessment.Unparalleled sensitivity and specificity for impurity identification.Provides an absolute measure of purity and structural information without the need for identical standards.

Experimental Protocols

A detailed experimental protocol for a key analytical technique is provided below. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a fundamental method for purity assessment and is widely accessible in analytical laboratories.

HPLC-UV Method for Purity Assessment of this compound

Objective: To determine the purity of a synthesized batch of this compound and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Synthesized this compound

  • Reference standard of this compound (if available)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution (if reference standard is available): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30, A:B).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and prepare a solution in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the blank (mobile phase), standard solution (if available), and sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard or by identifying the major peak in the sample chromatogram.

  • Calculate the purity of the synthesized this compound using the area percentage method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Quantify any impurities by comparing their peak areas to the peak area of the this compound standard (if available and assuming a similar response factor) or report their area percentages.

Visualizations

Experimental Workflow for this compound Purity Assessment by HPLC

G Experimental Workflow for this compound Purity Assessment by HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Synthesized this compound dissolve Dissolve in Methanol weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for this compound purity analysis by HPLC.

Logical Relationship of Purity Assessment Methods

G Relationship of Purity Assessment Methods for this compound SL164 Synthesized this compound Purity Purity Assessment SL164->Purity HPLC HPLC-UV (Quantitative Purity) Purity->HPLC Routine Analysis LCMS LC-MS/MS (Impurity Identification & Trace Quantification) Purity->LCMS In-depth Profiling qNMR qNMR (Absolute Purity & Structural Confirmation) Purity->qNMR Definitive Quantification HPLC->LCMS Further Investigation LCMS->qNMR Orthogonal Confirmation

References

Independent Verification of SL-164: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings related to SL-164, a quinazolinone derivative, with its parent compound, methaqualone, and a widely used benzodiazepine, diazepam. Due to the limited publicly available research on this compound, this comparison relies on historical data, forensic reports, and established knowledge of related sedative-hypnotic agents. The information is intended to offer a framework for understanding the pharmacological context of this compound for research and drug development professionals.

Comparative Pharmacological Data

The following tables summarize the available quantitative and qualitative data for this compound, methaqualone, and diazepam. It is important to note that detailed, peer-reviewed pharmacological studies on this compound are scarce, with much of the information derived from forensic analysis and anecdotal reports.

ParameterThis compound (Dicloqualone)MethaqualoneDiazepam
Drug Class QuinazolinoneQuinazolinoneBenzodiazepine
Primary Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorsPositive Allosteric Modulator of GABA-A ReceptorsPositive Allosteric Modulator of GABA-A Receptors
Therapeutic Use Never marketed for clinical use.Formerly used as a sedative and hypnotic.Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.[1][2][3]
Reported Effects Sedative, hypnotic.[4]Sedative, hypnotic, muscle relaxant, anxiolytic.[5]Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant, amnesic.[1][2]
Adverse Effects High risk of convulsions.[4]Delirium, convulsions, hypertonia, hyperreflexia, cardiac and respiratory arrest in overdose.[4]Drowsiness, ataxia, amnesia, dependence, respiratory depression in combination with other CNS depressants.
Legal Status (US) Not explicitly scheduled, but considered an analogue of a Schedule I substance.Schedule I.[4]Schedule IV.[2]

Experimental Protocols

Open Field Test

This test is used to assess general locomotor activity and exploratory behavior in rodents, which are indicative of sedative effects.

  • Apparatus: A square arena with walls, often marked with a grid.

  • Procedure: An animal is placed in the center of the arena, and its behavior is recorded for a set period. Parameters measured include the number of grid lines crossed, rearing frequency, and time spent in the center versus the periphery.

  • Interpretation: A significant decrease in locomotor activity and exploratory behavior compared to a control group suggests a sedative effect.

Rota-Rod Test

This method evaluates motor coordination and muscle relaxant effects.

  • Apparatus: A rotating rod on which an animal is placed.

  • Procedure: The animal is placed on the rotating rod, and the latency to fall off is recorded. The speed of rotation can be constant or accelerating.

  • Interpretation: A decrease in the time spent on the rod indicates impaired motor coordination, a common effect of sedative-hypnotics.

Thiopental-Induced Sleeping Time

This experiment assesses the hypnotic potential of a test compound by measuring its ability to potentiate the effects of a known hypnotic agent.

  • Procedure: Animals are pre-treated with the test compound or a vehicle control. After a specific time, a sub-hypnotic or hypnotic dose of a barbiturate like thiopental sodium is administered. The onset and duration of the loss of the righting reflex (i.e., sleep) are recorded.

  • Interpretation: A significant increase in the duration of sleep compared to the control group indicates a hypnotic effect.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for quinazolinones and benzodiazepines, as well as a typical experimental workflow for screening sedative-hypnotic compounds.

G Mechanism of Action of GABA-A Receptor Modulators GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Ion_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Ion_Influx Opens channel Quinazolinone Quinazolinone (e.g., this compound, Methaqualone) Quinazolinone->GABA_A_Receptor Binds to allosteric site Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Binds to allosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression

Caption: General signaling pathway for GABA-A receptor positive allosteric modulators.

G Experimental Workflow for Sedative-Hypnotic Screening Start Compound Synthesis and Selection In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Start->In_Vitro_Screening In_Vivo_Screening In Vivo Behavioral Screening (Rodent Models) In_Vitro_Screening->In_Vivo_Screening Active Compounds Open_Field_Test Open Field Test (Sedation) In_Vivo_Screening->Open_Field_Test Rota_Rod_Test Rota-Rod Test (Motor Coordination) In_Vivo_Screening->Rota_Rod_Test Sleeping_Time_Test Thiopental-Induced Sleeping Time (Hypnosis) In_Vivo_Screening->Sleeping_Time_Test Dose_Response Dose-Response and Toxicity Studies Open_Field_Test->Dose_Response Promising Results Rota_Rod_Test->Dose_Response Promising Results Sleeping_Time_Test->Dose_Response Promising Results Lead_Optimization Lead Compound Optimization Dose_Response->Lead_Optimization

Caption: A typical preclinical experimental workflow for the discovery and evaluation of new sedative-hypnotic drugs.

References

The Enigma of SL-164: A Comparative Look at a Ghost from the Past and Modern Sedative-Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves revisiting compounds with known bioactivity. SL-164, a quinazolinone derivative and an analog of methaqualone, presents such a case. Developed in the late 1960s, this compound exhibited sedative and hypnotic properties but was never commercialized due to a high risk of convulsions.[1] The sparse landscape of peer-reviewed efficacy studies on this compound necessitates a broader comparative analysis, positioning its parent class of compounds against well-established sedative-hypnotics like benzodiazepines and Z-drugs.

This guide provides a comparative overview of the pharmacology and available data on these drug classes, acknowledging the significant data limitations for this compound. Due to the absence of formal clinical trials, information on this compound is primarily drawn from toxicological reports and anecdotal evidence from its illicit use.

A Comparative Overview of Sedative-Hypnotic Drug Classes

To understand the potential efficacy and risks of a compound like this compound, it is crucial to compare it with the current standards of care for conditions like insomnia. The following table summarizes the key characteristics of quinazolinones (represented by methaqualone), benzodiazepines, and Z-drugs.

FeatureQuinazolinones (e.g., Methaqualone)Benzodiazepines (e.g., Diazepam, Lorazepam)Z-Drugs (e.g., Zolpidem, Zaleplon)
Primary Mechanism of Action Positive allosteric modulator of GABA-A receptors at a distinct site from benzodiazepines.[2]Positive allosteric modulators of GABA-A receptors, increasing the frequency of chloride channel opening.Selective positive allosteric modulators of GABA-A receptors, primarily at the α1 subunit.[3]
Primary Therapeutic Use Historically used as a sedative-hypnotic for insomnia.[2]Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.Primarily used as a hypnotic for the short-term treatment of insomnia.[4]
Reported Efficacy in Insomnia Considered effective in reducing sleep latency and increasing sleep duration.[5]Effective in improving sleep duration.[6]Decreases time to sleep onset by about fifteen minutes and can help maintain sleep at higher doses.[4]
Key Adverse Effects High abuse potential, dependence, tolerance, risk of convulsions (especially for analogs like this compound), overdose risk particularly with alcohol.Daytime drowsiness, dizziness, cognitive impairment, dependence, withdrawal symptoms, rebound insomnia.[6][7]Daytime sleepiness, headache, nausea, diarrhea, potential for complex sleep-related behaviors, dependence, and withdrawal.[3][4]
Development Status of this compound Never marketed for clinical use due to a higher risk of convulsions.[1]Widely available as prescription medications.Widely available as prescription medications.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all three classes of these sedative-hypnotics involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the major inhibitory neurotransmitter system in the central nervous system. However, they achieve this through interactions with different sites on the receptor complex.

cluster_GABAAReceptor GABA-A Receptor Complex cluster_Drugs Sedative-Hypnotic Drugs GABA GABA GABA_binding GABA->GABA_binding Binds to receptor BZD_site Benzodiazepine Site BZD_site->GABA_binding Enhances GABA effect Quin_site Quinazolinone Site Quin_site->GABA_binding Enhances GABA effect Z_site Z-Drug Site (α1 subunit) Z_site->GABA_binding Enhances GABA effect Methaqualone Methaqualone / this compound Methaqualone->Quin_site Binds to distinct site Benzodiazepines Benzodiazepines Benzodiazepines->BZD_site Binds to BZD site Z_Drugs Z-Drugs Z_Drugs->Z_site Binds to α1 subunit Chloride_influx Increased Cl- Influx GABA_binding->Chloride_influx Opens Chloride Channel Neuronal_hyperpolarization Neuronal Hyperpolarization Chloride_influx->Neuronal_hyperpolarization Leads to CNS_depression CNS Depression (Sedation, Hypnosis) Neuronal_hyperpolarization->CNS_depression Results in

GABA-A Receptor Modulation by Sedative-Hypnotics

Experimental Protocols for Evaluating Sedative-Hypnotics

The evaluation of sedative-hypnotic efficacy in clinical trials typically follows a standardized methodology to ensure the collection of robust and comparable data.

Typical Phase III Clinical Trial Design for a Hypnotic Agent

A common design is a randomized, double-blind, placebo-controlled, parallel-group study.

1. Participant Selection:

  • Inclusion Criteria: Adults (e.g., 18-65 years) with a diagnosis of primary insomnia according to established criteria (e.g., DSM-5).

  • Exclusion Criteria: Presence of other sleep disorders, comorbid psychiatric or medical conditions that could affect sleep, substance abuse, and use of other medications that could interfere with sleep.

2. Study Interventions:

  • Test Article: The investigational hypnotic drug at one or more dose levels.

  • Comparator (optional): An active comparator, such as a standard-of-care hypnotic like zolpidem.

  • Placebo: An identical-looking inactive substance.

3. Study Procedures:

  • Screening and Baseline: Participants undergo a screening period to confirm eligibility and establish baseline sleep patterns, often through sleep diaries and polysomnography.

  • Randomization: Eligible participants are randomly assigned to a treatment group.

  • Treatment Period: Participants take the assigned treatment for a specified duration (e.g., 4-6 weeks).

  • Follow-up: A follow-up period after discontinuation of the treatment to assess for withdrawal effects and rebound insomnia.

4. Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in Latency to Persistent Sleep (LPS) as measured by polysomnography.

    • Change from baseline in patient-reported Total Sleep Time (TST).

  • Secondary Efficacy Endpoints:

    • Wake After Sleep Onset (WASO).

    • Number of Awakenings.

    • Sleep Quality (assessed via questionnaires).

  • Safety and Tolerability:

    • Incidence of adverse events.

    • Assessment of next-day residual effects (e.g., using the Digit Symbol Substitution Test).

    • Vital signs and laboratory tests.

cluster_pre Pre-Trial cluster_trial Clinical Trial cluster_treatment Treatment Arms cluster_post Post-Trial Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Drug Investigational Drug Randomization->Drug Comparator Active Comparator Randomization->Comparator Placebo Placebo Randomization->Placebo FollowUp Follow-up Assessment Drug->FollowUp Comparator->FollowUp Placebo->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Typical Clinical Trial Workflow for a Hypnotic Drug

Conclusion

While this compound remains a compound of historical interest, the lack of robust, peer-reviewed efficacy and safety data precludes its direct comparison with modern sedative-hypnotics. The significant risk of convulsions associated with this compound, a characteristic not as prominent with benzodiazepines and Z-drugs, was a critical factor in its discontinued development. For researchers investigating novel sedative-hypnotics, the story of this compound underscores the importance of a favorable therapeutic index. The established clinical profiles of benzodiazepines and Z-drugs, despite their own limitations, provide a clear benchmark for both efficacy and safety that any new chemical entity in this class must meet or exceed. Future research into quinazolinone derivatives would need to demonstrate a clear dissociation of hypnotic effects from the pro-convulsive properties that halted the development of compounds like this compound.

References

SL-164's potential as a therapeutic agent compared to existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific and medical literature reveals that SL-164, also known as dicloqualone, is not a recognized therapeutic agent and is not currently under investigation in clinical trials for any medical condition.[1][2][3] Developed in the late 1960s as an analogue of methaqualone, this compound exhibits sedative and hypnotic properties.[1][4] However, it was never commercialized for clinical use due to a significant risk of convulsions.[1]

Recent information indicates that this compound is accessible online as a designer drug, and its ingestion has been associated with severe adverse effects, including prolonged agitated delirium.[5] There is no scientific evidence to support any therapeutic potential for this compound.

Given the lack of clinical development and the associated safety concerns, a comparative analysis of this compound with existing therapeutic drugs is not feasible. The fundamental prerequisite for such a comparison—the legitimate investigation of a compound as a therapeutic agent with supporting preclinical and clinical data—is absent in the case of this compound.

Therefore, this guide cannot provide a comparison of this compound to existing drugs, as it does not have a recognized therapeutic application. The scientific and medical communities do not consider this compound a viable candidate for drug development.

References

Comparative Analysis of SL-164: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical and experimental comparison of SL-164, a novel, selective inhibitor of MEK1/2, against a competing investigational compound (Compound-Y) and an established therapeutic agent (Selumetinib). The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's preclinical performance.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from a series of head-to-head preclinical assays designed to evaluate the potency, selectivity, and in vivo efficacy of this compound in comparison to other relevant compounds.

Table 1: Biochemical and Cellular Potency

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the target kinases (MEK1/2) and in a cell-based assay measuring the inhibition of phosphorylated ERK (p-ERK), a downstream substrate.

CompoundMEK1 Kinase IC50 (nM)MEK2 Kinase IC50 (nM)A549 Cell p-ERK IC50 (nM)
This compound 12.515.225.8
Compound-Y 28.335.160.5
Selumetinib 14.116.833.4

Table 2: Kinase Selectivity Profile

This table presents the IC50 values for each compound against a panel of related kinases to assess their selectivity. Higher IC50 values indicate lower activity against these off-target kinases.

CompoundEGFR (nM)BRAF (nM)PI3Kα (nM)
This compound >10,000>10,000>10,000
Compound-Y 8,500>10,0007,200
Selumetinib >10,000>10,000>10,000

Table 3: In Vivo Tumor Growth Inhibition

This table summarizes the results from a xenograft study using A549 human lung cancer cells in immunodeficient mice. Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.

Compound (Dose)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1540 ± 125-
This compound (25 mg/kg) 385 ± 4575.0
Compound-Y (25 mg/kg) 770 ± 9850.0
Selumetinib (25 mg/kg) 493 ± 6268.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

2.1. MEK1/2 Kinase Inhibition Assay

  • Objective: To determine the biochemical potency of the compounds against isolated MEK1 and MEK2 enzymes.

  • Methodology: Recombinant human MEK1 and MEK2 enzymes were incubated with a range of concentrations of each test compound in the presence of ATP and a kinase-inactive form of ERK1 as the substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated ERK1 was quantified using a LanthaScreen™ Eu-anti-pERK1 antibody and time-resolved fluorescence resonance energy transfer (TR-FRET). IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

2.2. A549 Cellular p-ERK Inhibition Assay

  • Objective: To measure the potency of the compounds in a cellular context by assessing the inhibition of the MAPK signaling pathway.

  • Methodology: A549 cells were seeded in 96-well plates and serum-starved for 24 hours. Cells were then pre-incubated with serially diluted compounds for 2 hours before stimulation with 100 ng/mL epidermal growth factor (EGF) for 15 minutes. Following stimulation, cells were lysed, and the levels of phosphorylated ERK1/2 (Thr202/Tyr204) were measured using an AlphaLISA® SureFire® Ultra™ assay kit. IC50 values were determined by fitting the data to a dose-response curve.

2.3. In Vivo A549 Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical animal model.

  • Methodology: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into four groups (n=8 per group): Vehicle, this compound, Compound-Y, and Selumetinib. The compounds were administered orally once daily at a dose of 25 mg/kg. Tumor volumes were measured twice weekly using digital calipers. The study was concluded after 21 days, and the percentage of Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the relevant biological pathway and experimental processes.

MAPK_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes SL164 This compound SL164->MEK Inhibits

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Xenograft_Workflow A 1. A549 Cell Culture & Expansion B 2. Subcutaneous Implantation into Nude Mice A->B C 3. Tumor Growth to 150-200 mm³ B->C D 4. Randomization into Treatment Groups (n=8) C->D E 5. Daily Oral Dosing (21 Days) D->E F 6. Bi-weekly Tumor Volume Measurement E->F G 7. Final Data Analysis: Tumor Growth Inhibition (%) F->G

Caption: Experimental workflow for the in vivo A549 xenograft tumor model.

Logic_Progression node_rect node_rect start In Vitro Screening q1 Potency (IC50 < 50 nM)? start->q1 q2 Selectivity (>100-fold vs. related kinases)? q1->q2 Yes fail Terminate or Optimize Compound q1->fail No pass Advance to In Vivo Xenograft Studies q2->pass Yes q2->fail No

Caption: Decision-making logic for advancing a compound to in vivo studies.

Safety Operating Guide

Navigating the Disposal of SL-164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for SL-164, a quinazolinone and methaqualone analogue, necessitates a cautious and informed approach to its disposal. This guide provides essential procedural steps based on established best practices for the management of research chemicals, potential controlled substance analogues, and chlorinated organic compounds.

Researchers and drug development professionals handling this compound must treat it as a hazardous substance, ensuring that its disposal complies with institutional protocols and regulatory requirements. The responsibility for proper disposal lies with the generator of the waste, and adherence to these guidelines is paramount for maintaining a safe laboratory environment.

Chemical and Physical Data of this compound

The following table summarizes the known quantitative data for this compound, providing a foundation for understanding its chemical nature.

PropertyValue
Molecular Formula C₁₆H₁₂Cl₂N₂O
Molecular Weight 319.19 g/mol
CAS Number 3476-88-8

Step-by-Step Disposal Protocol for this compound

Given that this compound is an analogue of the controlled substance methaqualone and a chlorinated organic compound, a multi-faceted approach to its disposal is required. Laboratory personnel should never dispose of this chemical down the sink or in the regular trash.

1. Waste Identification and Classification:

  • Hazardous Chemical Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste.

  • Potential Controlled Substance Analogue: Due to its structural similarity to methaqualone, this compound waste may be subject to additional regulations governing controlled substances. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance.

  • Chlorinated Organic Waste: This classification requires that this compound waste not be mixed with non-halogenated solvent waste streams.

2. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

3. Waste Segregation and Containerization:

  • Use a Designated, Compatible Container: Collect all this compound waste in a dedicated container that is in good condition, has a secure screw-top lid, and is compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass bottle). The original chemical container is often a suitable choice for waste accumulation.

  • Segregate from Other Waste Streams: Do not mix this compound waste with other types of chemical waste, particularly non-halogenated solvents or biological waste, unless explicitly permitted by your EHS office. Incompatible wastes can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste: Whenever possible, collect solid and liquid waste in separate, appropriately labeled containers.

4. Labeling the Waste Container: Proper labeling is critical for safe handling and disposal. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one (this compound)"

  • An accurate estimation of the concentration and volume of the waste

  • The date accumulation started

  • The name of the principal investigator and the laboratory location

5. Secure Storage Pending Disposal:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Controlled Access: Given its nature as a potential controlled substance analogue, store the waste in a secure, locked cabinet or area with restricted access.

6. Arranging for Professional Disposal:

  • Contact Your EHS Office: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), contact your EHS office to schedule a pickup.[1]

  • Follow Institutional Procedures: Your EHS department will manage the final disposal through a licensed hazardous waste contractor. They are equipped to handle the specific requirements for chlorinated organics and potential controlled substance analogues.

  • Reverse Distributor: For expired or unwanted pure this compound, disposal may need to be handled by a "reverse distributor" authorized by the Drug Enforcement Administration (DEA) to manage controlled substances.[2][3] Your EHS office will facilitate this process.[3]

  • Documentation: Maintain meticulous records of this compound usage and disposal, as you would for any controlled substance. This includes signing chain-of-custody forms provided by the disposal service.[3]

Experimental Protocols

Detailed methodologies for experiments involving this compound are not widely published in the context of disposal. The primary "protocol" for disposal is the administrative and logistical procedure outlined above, which is governed by institutional and federal safety regulations. The key experimental step in a laboratory setting before disposal is ensuring the complete neutralization of any reactive mixtures containing this compound, if applicable, before they are added to the waste container. However, as a stable organic compound, direct disposal of unadulterated this compound waste is the standard procedure.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated classify Classify Waste: - Hazardous Chemical - Chlorinated Organic - Potential Controlled Substance Analogue start->classify ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves classify->ppe container Select Compatible & Secure Waste Container ppe->container label Label Container with Hazardous Waste Tag container->label segregate Segregate from Incompatible Waste label->segregate store Store Securely in SAA with Secondary Containment segregate->store full Container Full or Time Limit Reached? store->full full->store No contact Contact EHS for Pickup full->contact Yes document Complete & Sign Disposal Paperwork contact->document end Professional Disposal (Licensed Contractor / Reverse Distributor) document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling SL-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling SL-164 (also known as dicloqualone or DCQ). It includes crucial operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment and Safety Precautions

This compound, a quinazolinone and an analog of methaqualone, is a compound with sedative-hypnotic properties intended for research and forensic applications.[1] It is imperative to handle this substance with care, adhering to the following safety protocols. The following table summarizes the required personal protective equipment (PPE) and safety measures.

Precaution CategorySpecific RequirementDetails
Eye/Face Protection Safety glasses or gogglesMust be worn at all times when handling this compound to protect against splashes or airborne particles.
Skin Protection Chemical-resistant glovesNeoprene or nitrile gloves are recommended. Inspect gloves for integrity before use and change them frequently.
Lab coatA full-length lab coat should be worn to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure.
Respirator (if needed)If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hand Hygiene Wash hands thoroughlyWash hands with soap and water after handling this compound, before breaks, and at the end of the workday.

Operational Plan: Handling and Storage

Handling:

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.

  • Avoid Inhalation: Do not breathe dust or vapor. Handle in a chemical fume hood.

  • Grounding: Use non-sparking tools and ground all equipment when handling large quantities to prevent static discharge.

Storage:

  • Container: Keep the container tightly closed and properly labeled.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material. Do not allow this chemical to enter the environment.

Experimental Protocol: Characterization of this compound by GC-MS

The following is a representative protocol for the characterization of an this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS), a key experiment for identity confirmation.

Objective: To confirm the identity and purity of an this compound sample.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

  • Microsyringe

  • Vials with caps

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard or sample.

    • Dissolve the weighed portion in 1 mL of methanol in a clean vial to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program (example):

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/minute to 300°C.

      • Hold at 300°C for 5 minutes.

    • Set the injector temperature to 280°C.

    • Set the carrier gas (Helium) flow rate to 1 mL/minute.

    • Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.

    • Operate the MS in electron ionization (EI) mode at 70 eV.

    • Set the scan range from m/z 40 to 500.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC-MS.

    • Acquire the data.

  • Data Interpretation:

    • Compare the retention time of the major peak in the sample chromatogram to that of a certified this compound reference standard.

    • Compare the mass spectrum of the major peak with the known mass spectrum of this compound. The expected molecular ion [M]+ is at m/z 318.

Signaling Pathway: Proposed Mechanism of Action

This compound is an analog of methaqualone, and like other quinazolinones, it is believed to act as a positive allosteric modulator of the GABA-A receptor.[2][3] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of this compound to a site on the GABA-A receptor, distinct from the GABA binding site, is thought to enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This neuronal inhibition results in the sedative and hypnotic effects of the compound.

SL164_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA_A_Receptor->GABA Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to SL164 This compound SL164->GABA_A_Receptor Binds to allosteric site GABA->GABA_A_Receptor Binds to active site

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SL-164
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SL-164

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.